DiOC16(3)
Description
BenchChem offers high-quality DiOC16(3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DiOC16(3) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H77ClN2O6 |
|---|---|
Molecular Weight |
825.6 g/mol |
IUPAC Name |
(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole perchlorate |
InChI |
InChI=1S/C49H77N2O2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-42-50-44-36-29-31-38-46(44)52-48(50)40-35-41-49-51(45-37-30-32-39-47(45)53-49)43-34-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h29-32,35-41H,3-28,33-34,42-43H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
KSBJVTKVHPXESV-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DiOC16(3) in Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-dihexadecyloxacarbocyanine iodide, commonly known as DiOC16(3), is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family.[1] Its molecular structure is characterized by a flexible polymethine chain connecting two heterocyclic systems, and two long C16 hydrocarbon tails.[1][2] This amphipathic nature is central to its function as a powerful probe for investigating the biophysical properties of lipid bilayers and cellular membranes.[3][4] DiOC16(3) is extensively utilized for a variety of applications, including the staining of cytoplasmic membranes, monitoring cell fusion and adhesion, and assessing membrane potential.[1][5] This guide provides a detailed examination of its mechanism of action within lipid bilayers, supported by quantitative data, experimental protocols, and mechanistic diagrams.
Core Mechanism of Interaction with Lipid Bilayers
The primary mechanism of DiOC16(3) revolves around its spontaneous insertion and orientation within the lipid bilayer, a process driven by hydrophobic interactions. The dye's behavior and fluorescence characteristics are exquisitely sensitive to the local lipid environment.
1. Insertion and Orientation: The two C16 alkyl chains of DiOC16(3) are highly hydrophobic and readily partition from aqueous media into the nonpolar, acyl chain core of the lipid bilayer.[6] This anchors the molecule firmly within the membrane. The larger, fluorescent chromophore component orients itself within the bilayer, with studies suggesting a location near the polar headgroup region at the membrane-water interface.[2] The precise orientation and depth of penetration are not static; they are influenced by the physical state of the bilayer. For instance, the dye's orientation can differ significantly between the liquid-disordered (Ld) phase, characterized by loosely packed, mobile lipids, and the more rigid, tightly packed gel (L0) phase.[2][7] The mismatch between the dye's long alkyl chains and the shorter chains of certain lipids (like DLPC) can lead to complex orientational distributions.[2]
2. Environmental Sensitivity of Fluorescence: A key feature of DiOC16(3) and other carbocyanine dyes is their environment-dependent fluorescence. The dye is weakly fluorescent when in an aqueous solution.[3] Upon insertion into the hydrophobic environment of the lipid bilayer, it experiences a significant increase in fluorescence quantum yield, becoming brightly fluorescent.[3][5] This property makes it an excellent tool for clearly demarcating membranes with a high signal-to-noise ratio. Its spectral properties are also influenced by the lipid environment, including the presence of cholesterol, which can sometimes lead to dye aggregation and shifts in the emission spectrum.[7]
Quantitative Biophysical and Spectroscopic Data
The utility of DiOC16(3) as a membrane probe is defined by its specific physical and optical properties. The data below has been compiled from various sources to provide a quantitative basis for experimental design.
| Property | Value | Source(s) |
| Chemical Formula | C₅₅H₈₈N₂O₉ | [1] |
| Molecular Weight | 921.30 g/mol | [1] |
| Excitation Maximum (λex) | ~484 nm (in Methanol) | [1][8] |
| Emission Maximum (λem) | ~501 nm (in Methanol) | [1][8] |
| Molar Extinction Coeff. (ε) | ~130,000 - 150,000 M⁻¹cm⁻¹ (in Methanol) | [1][8] |
| Solubility | >5 mg/mL in DMF and DMSO | [1] |
| Partition Coefficient (Kp) in DPPC | (2.39 ± 0.05) × 10³ | [2] |
| Partition Coefficient (Kp) in DLPC | (5.01 ± 1.15) × 10³ | [2] |
Applications & Associated Mechanisms
The biophysical properties of DiOC16(3) enable its use in several advanced experimental applications to probe the structure and function of lipid bilayers.
Membrane Staining and Fluidity Assessment
Once incorporated into the plasma membrane, DiOC16(3) diffuses laterally, eventually staining the entire cell's membrane system.[3] The rate of this diffusion is dependent on the fluidity of the membrane.[9] This property is exploited in a technique called Fluorescence Recovery After Photobleaching (FRAP). In a FRAP experiment, a laser is used to bleach the DiOC16(3) molecules in a small, defined area of the membrane. The rate at which fluorescent, unbleached DiOC16(3) molecules from the surrounding area diffuse back into the bleached spot is then measured. This recovery rate provides a direct, quantitative measure of the lateral diffusion coefficient of the dye, which serves as a proxy for the fluidity of the lipid bilayer.[5]
Membrane Potential Sensing
DiOC16(3) can serve as a sensitive reporter of cellular membrane potential, typically as a stationary FRET (Förster Resonance Energy Transfer) donor in combination with a mobile acceptor molecule like dipicrylamine (DPA).[10] In this system, DiOC16(3) remains embedded in the membrane, while the negatively charged DPA partitions between the outer leaflet of the plasma membrane and the extracellular solution.
The mechanism is as follows:
-
At Rest (Polarized): The inside of the cell is negative. The anionic DPA is attracted to the more positive extracellular environment and resides primarily in the outer leaflet of the membrane, in close proximity to DiOC16(3). This allows for efficient FRET, quenching the fluorescence of DiOC16(3).
-
During Depolarization: The inside of the cell becomes less negative (more positive). This repels the anionic DPA from the membrane surface into the bulk solution. As DPA moves away from DiOC16(3), FRET efficiency decreases, resulting in an increase in DiOC16(3) fluorescence.
This change in fluorescence intensity can be monitored in real-time to report membrane potential changes with sub-millisecond temporal resolution.[10]
Key Experimental Protocols
Protocol 1: General Staining of Live Cells
This protocol provides a general guideline for staining cytoplasmic membranes in live cells. Optimal concentrations and incubation times may vary by cell type.
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of DiOC16(3) in high-quality, anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[3] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Prepare Working Solution: Dilute the stock solution into a suitable buffer (e.g., PBS, HBSS) or cell culture medium to a final working concentration, typically in the range of 1-10 µM.[11] Vortex briefly to ensure complete mixing.
-
Cell Staining: Remove the culture medium from the cells. Add the working solution to the cells and incubate for 5-20 minutes at 37°C.
-
Wash: Gently wash the cells two to three times with warm buffer or culture medium to remove excess dye.
-
Imaging: Image the cells using a fluorescence microscope with filter sets appropriate for the ~484 nm excitation and ~501 nm emission spectrum of DiOC16(3) (e.g., a standard FITC filter set).[3]
Protocol 2: Measuring Membrane Potential with DiO/DPA Kit
This protocol is adapted for FRET-based membrane potential measurements.
-
Reagent Preparation: Prepare stock solutions of DiOC16(3) (the FRET donor) and DPA (the FRET acceptor) as described by the manufacturer (e.g., Biotium DiO/DPA Kit).[10]
-
Cell Loading: Load cells with DiOC16(3) by incubating them with a DiOC16(3) working solution as described in Protocol 1. Wash the cells to remove excess dye.
-
Baseline Measurement: Acquire a baseline fluorescence measurement of the DiOC16(3)-loaded cells using an appropriate imaging system (Excitation ~480 nm, Emission ~510 nm).
-
DPA Addition: Add the DPA working solution to the cells. DPA will rapidly partition into the membrane and quench the DiOC16(3) fluorescence.
-
Stimulation and Recording: Induce membrane depolarization using a stimulus (e.g., addition of high KCl concentration, electrical stimulation, or agonist application). Record the resulting change in DiOC16(3) fluorescence in real-time. An increase in fluorescence corresponds to membrane depolarization.[10]
-
Data Analysis: Quantify the change in fluorescence (ΔF) relative to the initial fluorescence (F₀). The resulting ΔF/F₀ value is proportional to the change in membrane potential. For quantitative measurements, calibration with known membrane potentials using ionophores (e.g., valinomycin) or patch-clamp is required.[12]
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. DiO Cell Membrane Fluorescent Probe Green; Perchlorate DioC16(3) – meilunbio-global [meilunbio-global.com]
- 6. biotium.com [biotium.com]
- 7. Lipid vesicle composition influences the incorporation and fluorescence properties of the lipophilic sulphonated carbocyanine dye SP-DiO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. biotium.com [biotium.com]
- 9. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - TR [thermofisher.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to DiOC16(3): Excitation, Emission, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the lipophilic carbocyanine dye, DiOC16(3), a powerful tool for fluorescently labeling cell membranes and assessing membrane potential. We will delve into its spectral properties, provide detailed experimental protocols, and illustrate key mechanisms and workflows.
Core Properties of DiOC16(3)
DiOC16(3) (3,3'-Dihexadecyloxacarbocyanine perchlorate) is a lipophilic fluorescent dye that integrates into the plasma membrane and other lipid-rich structures. Its fluorescence is highly dependent on the environment, exhibiting weak fluorescence in aqueous solutions and a significant increase in quantum yield upon incorporation into membranes.[1] This property, combined with its distinct spectral characteristics, makes it a versatile probe in cell biology. Once applied, the dye diffuses laterally, resulting in even staining of the entire cell membrane.[1]
Spectral and Physicochemical Data
The quantitative spectral and physical properties of DiOC16(3) are crucial for designing experiments and selecting appropriate instrumentation, such as laser lines and filter sets.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 484 nm | [2][3][4][5] |
| Emission Maximum (λem) | 501 nm | [2][3][4][5] |
| Molar Extinction Coefficient (ε) | ~130,000 cm⁻¹M⁻¹ (in Methanol) | [3] |
| Molecular Weight | 921.30 g/mol | [3][6] |
| Solubility | >5 mg/mL in DMF and DMSO | [3] |
| CAS Number | 161433-32-1 | [3] |
| Fluorescence Color | Green | [1][2][3] |
Experimental Protocols
The following sections provide detailed methodologies for common applications of DiOC16(3).
Protocol 1: General Cell Membrane Staining
This protocol outlines the steps for staining both adherent and suspension cells for visualization via fluorescence microscopy or flow cytometry.
1. Reagent Preparation:
-
Stock Solution (1 mM): Prepare a stock solution of DiOC16(3) at 1 mM in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7]
-
Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture. The stock solution is stable for at least 6 months under these conditions.[7]
-
Working Solution (5-10 µM): Immediately before use, dilute the 1 mM stock solution to a final working concentration of 5-10 µM in a suitable buffer such as serum-free medium, Phosphate-Buffered Saline (PBS), or Hank's Balanced Salt Solution (HBSS).[7] The optimal concentration may vary depending on the cell type and should be determined empirically.
2. Staining Procedure for Adherent Cells:
-
Culture adherent cells on sterile glass coverslips or in culture-treated plates until they reach the desired confluency.
-
Aspirate the culture medium.
-
Add a sufficient volume of the DiOC16(3) working solution to completely cover the cells.
-
Incubate the cells at 37°C for 2 to 20 minutes, ensuring they are protected from light.[7] The optimal incubation time is cell-type dependent.
-
Remove the working solution and wash the cells twice with pre-warmed (37°C) complete culture medium. Each wash should last between 5 and 10 minutes.[7]
-
Replace the wash medium with a suitable imaging buffer (e.g., serum-free medium or PBS) for observation.[7]
3. Staining Procedure for Suspension Cells:
-
Harvest cells by centrifugation at approximately 1000 rpm for 5 minutes and discard the supernatant.[7]
-
Resuspend the cell pellet in the DiOC16(3) working solution at a density of 1 x 10⁶ cells/mL.[7]
-
Incubate the cell suspension at 37°C for 2 to 20 minutes, protected from light.[7]
-
Pellet the cells by centrifugation (1000 rpm, 5 minutes) and discard the supernatant.[7]
-
Wash the cells twice by gently resuspending the pellet in pre-warmed complete culture medium, followed by centrifugation.[7]
-
Resuspend the final cell pellet in a suitable buffer for analysis by fluorescence microscopy or flow cytometry.[7]
Protocol 2: Membrane Potential Measurement using DiOC16(3) and DPA (FRET Assay)
This advanced protocol uses DiOC16(3) in combination with Dipicrylamine (DPA) to measure changes in cytoplasmic membrane potential based on the principle of Fluorescence Resonance Energy Transfer (FRET).[4][6]
1. Principle of Operation:
-
FRET Donor: DiOC16(3) acts as a stationary FRET donor, stably incorporated into the plasma membrane.[4][6]
-
FRET Acceptor/Quencher: DPA, an anionic quencher, serves as a mobile FRET acceptor. Its distribution across the membrane is dependent on the electrical potential.[4][6]
-
Mechanism:
-
Hyperpolarization (More Negative Inside): The negative interior of the cell draws the anionic DPA into the inner leaflet of the membrane, bringing it closer to DiOC16(3). This proximity increases FRET efficiency, leading to the quenching of DiOC16(3)'s green fluorescence.
-
Depolarization (Less Negative Inside): The cell interior becomes less negative, causing DPA to move out of the membrane and into the extracellular medium. This increases the distance between the donor and acceptor, decreasing FRET efficiency and resulting in an increase (dequenching) of DiOC16(3) fluorescence.[4][6]
-
-
Signal: The change in DiOC16(3) fluorescence intensity is directly proportional to the change in membrane potential. This system has been reported to yield signal changes greater than 56% in HEK-293 cells per 100 mV of potential change.[4][6]
2. Reagent Preparation:
-
DiOC16(3) Stock: Prepare a 2 mM stock solution in DMSO.
-
DPA Stock: Prepare a 20 mM stock solution in DMSO. (Note: DPA can be hazardous and should be handled with care according to its MSDS).[4]
-
Loading Buffer: Prepare a suitable physiological buffer (e.g., HBSS with 20 mM HEPES).
3. Staining and Measurement Procedure (General Guideline):
-
Culture cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled plates or on coverslips for microscopy).
-
Prepare a loading solution by diluting the DiOC16(3) and DPA stocks into the loading buffer. The final concentrations must be optimized, but typical starting points are 1-5 µM for DiOC16(3) and 5-20 µM for DPA.
-
Remove the culture medium and add the DiOC16(3)/DPA loading solution to the cells.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
Do not wash the cells. This is a no-wash assay, as the equilibrium of DPA is essential for measurement.
-
Measure the baseline fluorescence of DiOC16(3) using a fluorescence plate reader, microscope, or flow cytometer with filter sets appropriate for its 484/501 nm Ex/Em peaks.
-
Introduce the experimental stimulus (e.g., ion channel agonist/antagonist, drug compound) and immediately begin recording the change in fluorescence over time.
-
For calibration, at the end of the experiment, add ionophores like valinomycin in the presence of high extracellular potassium to force depolarization and obtain a maximum signal reading.
References
- 1. DiOC16(3) perchlorate [3,3-Dihexadecyloxacarbocyanine perchlorate] | AAT Bioquest [aatbio.com]
- 2. DiO Cell Membrane Fluorescent Probe Green; Perchlorate DioC16(3) – meilunbio-global [meilunbio-global.com]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. apexbt.com [apexbt.com]
An In-depth Technical Guide to DiOC16(3): A Lipophilic Tracer for Cellular and Molecular Research
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Mechanisms
Introduction to DiOC16(3)
3,3'-Dihexadecyloxacarbocyanine perchlorate, commonly known as DiOC16(3), is a lipophilic, green-fluorescent cyanine dye widely employed as a tracer in biological research. Its molecular structure features a polymethine bridge connecting two heterocyclic rings, with two long C16 hydrocarbon chains. This pronounced lipophilicity dictates its primary mechanism of action: the stable insertion and lateral diffusion within the lipid bilayers of cellular membranes. While weakly fluorescent in aqueous environments, DiOC16(3) exhibits a significant enhancement in fluorescence quantum yield upon incorporation into membranes, making it an excellent tool for visualizing and tracking cellular structures and dynamics.[1][2]
Mechanism of Action
The core principle behind DiOC16(3)'s utility as a tracer lies in its biophysical interaction with cellular membranes. The two C16 alkyl chains anchor the molecule within the hydrophobic core of the lipid bilayer, while the polar carbocyanine headgroup orients itself near the lipid-water interface. Once introduced to a cell suspension or tissue, DiOC16(3) rapidly partitions into the plasma membrane and subsequently diffuses laterally, leading to a comprehensive staining of the entire cell surface. Over time, in living cells, the labeled membrane components are internalized through natural cellular processes, allowing for the tracking of endocytic pathways and vesicular transport.
Quantitative Data and Physicochemical Properties
A thorough understanding of the quantitative properties of a fluorescent probe is paramount for designing and interpreting experiments. The key physicochemical and spectral properties of DiOC16(3) are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅₅H₈₈N₂O₉ | [3] |
| Molecular Weight | 921.30 g/mol | [3] |
| Excitation Maximum (λex) | 484 nm (in Methanol) | [3] |
| Emission Maximum (λem) | 501 nm (in Methanol) | [3] |
| Molar Extinction Coefficient (ε) | ~130,000 cm⁻¹M⁻¹ (in Methanol) | [3] |
| Solubility | >5 mg/mL in DMF and DMSO | [3] |
| Appearance | Orange solid | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of DiOC16(3) in various experimental contexts. Below are protocols for key applications.
General Staining of Adherent and Suspension Cells
This protocol provides a general framework for staining either adherent or suspension cells with DiOC16(3).
Materials:
-
DiOC16(3) stock solution (1 mM in DMSO or DMF)
-
Serum-free culture medium or phosphate-buffered saline (PBS)
-
Cell culture medium (complete, with serum)
-
Adherent or suspension cells
Protocol for Adherent Cells:
-
Cell Preparation: Culture adherent cells on sterile glass coverslips or in imaging-appropriate plates to the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of DiOC16(3) by diluting the 1 mM stock solution in serum-free medium or PBS to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 2-20 minutes at 37°C, protected from light.[4]
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a standard FITC filter set.
Protocol for Suspension Cells:
-
Cell Preparation: Harvest suspension cells by centrifugation and resuspend the cell pellet in serum-free medium or PBS at a density of 1 x 10⁶ cells/mL.
-
Staining: Add the DiOC16(3) working solution (1-10 µM) to the cell suspension and incubate for 2-20 minutes at 37°C, protected from light.[4]
-
Washing: Centrifuge the cells to pellet them, remove the supernatant, and resuspend the pellet in pre-warmed complete culture medium. Repeat this wash step twice.
-
Imaging: Resuspend the final cell pellet in the desired imaging buffer and acquire images using a fluorescence microscope or analyze by flow cytometry.
Neuronal Tracing (Anterograde and Retrograde)
Carbocyanine dyes like DiOC16(3) are valuable tools for neuronal tracing in both living and fixed tissues due to their lateral diffusion within neuronal membranes.
Materials:
-
DiOC16(3) crystals or concentrated solution (e.g., in ethanol or oil)
-
Fixed or fresh neuronal tissue
-
Micropipette or fine needle
-
Phosphate-buffered saline (PBS)
-
Vibratome or cryostat for sectioning
Protocol:
-
Tissue Preparation: Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for fixed tissue studies. For live tissue, prepare the tissue for culture or immediate labeling.
-
Dye Application:
-
Anterograde Tracing: Apply a small amount of DiOC16(3) (either as a crystal or a concentrated solution) to a region of neuronal cell bodies.
-
Retrograde Tracing: Apply the dye to a region of axon terminals.
-
-
Incubation: Incubate the tissue in a dark, humid chamber to allow for dye diffusion. Diffusion is slower in fixed tissue (approximately 0.2–0.6 mm/day) compared to live tissue (up to 6 mm/day).[5] Incubation times can range from days to weeks depending on the distance to be traced.
-
Sectioning: After sufficient diffusion, section the tissue using a vibratome or cryostat.
-
Imaging: Mount the sections and visualize the labeled neurons using a fluorescence microscope.
Cell Fusion Assay
This protocol utilizes DiOC16(3) in combination with another lipophilic dye, DiI (red fluorescence), to monitor cell fusion events. When two cells labeled with different dyes fuse, the intermixing of their membranes results in dual-labeled cells.
Materials:
-
DiOC16(3) stock solution (1 mM in DMSO or DMF)
-
DiI stock solution (1 mM in DMSO or DMF)
-
Two populations of cells to be fused
-
Cell culture medium
-
Fusion agent (e.g., polyethylene glycol (PEG) or specific fusogenic proteins)
Protocol:
-
Cell Labeling:
-
Label one population of cells with DiOC16(3) (1-10 µM) as described in the general staining protocol.
-
Label the second population of cells with DiI (1-10 µM) using a similar procedure.
-
-
Co-culture and Fusion Induction: Mix the two labeled cell populations and co-culture them. Induce fusion using the chosen method (e.g., addition of PEG).
-
Analysis: Analyze the cell population for the presence of dual-labeled (yellow/orange) cells, indicative of fusion events. This can be done by fluorescence microscopy or flow cytometry. Fluorescence Resonance Energy Transfer (FRET) between DiO and DiI can also be used to quantify fusion.[4]
Signaling Pathways and Experimental Workflows
Investigating Lipid Raft Dynamics and Signaling
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling. Lipophilic tracers like DiOC16(3) that partition into these domains can be used to study their integrity and the localization of signaling molecules.
Workflow for Studying GPCR Signaling in Lipid Rafts:
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are often localized to lipid rafts. The integrity of these rafts is crucial for efficient GPCR signaling. A tracer like DiOC16(3) can be used to visualize the membrane and co-localize with fluorescently tagged signaling components.
References
- 1. Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review [mdpi.com]
- 2. Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. apexbt.com [apexbt.com]
- 5. abpbio.com [abpbio.com]
Principle of DiOC16(3) in Membrane Potential Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and applications of the lipophilic carbocyanine dye, DiOC16(3), in the study of membrane potential. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the methodology, from the underlying mechanism to practical experimental protocols and data interpretation.
Core Principle: A FRET-Based Approach to Voltage Sensing
DiOC16(3) (3,3'-dihexadecyloxacarbocyanine) is a green-fluorescent, lipophilic dye that integrates into the plasma membrane of cells.[1][2][3] While it can be used alone to stain cytoplasmic membranes, its primary application in advanced membrane potential studies lies in its use as a stationary FRET (Förster Resonance Energy Transfer) donor in combination with a mobile FRET acceptor, dipicrylamine (DPA).[4][5]
The DiOC16(3)/DPA system offers a highly sensitive and rapid method for detecting changes in cytoplasmic membrane potential.[4][5] The fundamental principle is based on the voltage-dependent movement of the anionic quencher, DPA, within the membrane.[4][5]
-
At Rest (Polarized Membrane): In a cell with a negative resting membrane potential, the negatively charged DPA is predominantly localized to the outer leaflet of the plasma membrane, away from the DiOC16(3) embedded within the bilayer. This separation results in minimal FRET, and the fluorescence of DiOC16(3) is high.
-
Depolarization: When the membrane depolarizes (becomes less negative), the DPA anions translocate towards the inner leaflet of the membrane, bringing them into close proximity with DiOC16(3). This proximity allows for efficient FRET to occur, where the energy from the excited DiOC16(3) is transferred to the non-fluorescent DPA, leading to a quenching of the DiOC16(3) fluorescence. The magnitude of this fluorescence quenching is directly proportional to the degree of membrane depolarization.
This FRET-based system provides a robust and real-time readout of membrane potential changes with sub-millisecond temporal resolution.[4]
Quantitative Data Presentation
The following table summarizes the key quantitative parameters of DiOC16(3) and its application in the DiOC16(3)/DPA FRET system for membrane potential studies.
| Parameter | Value | Reference |
| DiOC16(3) Spectral Properties | ||
| Excitation Maximum (in Methanol) | ~484 nm | [1][3] |
| Emission Maximum (in Methanol) | ~501 nm | [1][3] |
| Molar Extinction Coefficient (ε) | ~130,000 cm⁻¹M⁻¹ | [1][6] |
| DPA Spectral Properties | ||
| Absorption Maximum (in Methanol) | ~406 nm | [3] |
| DiOC16(3)/DPA FRET System Performance | ||
| Fluorescence Signal Change (HEK-293 cells) | >56% per 100 mV change | [4][7] |
| Fluorescence Signal Change (Neuronal Cultures & Brain Slices) | >25% per 100 mV change | [4][7] |
| Temporal Resolution | Sub-millisecond | [4] |
| General Experimental Parameters | ||
| DiOC16(3) Stock Solution Concentration | 1-5 mM in DMF or DMSO | [8] |
| DiOC16(3) Working Solution Concentration | 1-5 µM in serum-free medium, HBSS, or PBS | [8] |
| Incubation Time | 5-30 minutes at room temperature | [8] |
Mandatory Visualizations
Signaling Pathway: The DiOC16(3)/DPA FRET Mechanism
Caption: FRET mechanism between DiOC16(3) and DPA during membrane potential changes.
Experimental Workflow: Membrane Potential Measurement
Caption: General experimental workflow for measuring membrane potential with DiOC16(3)/DPA.
Experimental Protocols
The following are detailed methodologies for utilizing DiOC16(3) in membrane potential studies using fluorescence microscopy and flow cytometry. Note that optimal concentrations and incubation times should be empirically determined for each cell type and experimental condition.
Fluorescence Microscopy Protocol
This protocol is suitable for observing membrane potential changes in adherent cells.
Materials:
-
DiOC16(3) stock solution (1-5 mM in DMSO)
-
DPA stock solution (concentration as per manufacturer, e.g., 20 mM in DMSO from a kit)[3]
-
Serum-free culture medium, Hanks' Balanced Salt Solution (HBSS), or Phosphate-Buffered Saline (PBS)
-
Adherent cells cultured on sterile coverslips or in imaging-compatible plates
-
Fluorescence microscope with appropriate filter sets for green fluorescence (e.g., FITC channel)
Procedure:
-
Cell Preparation: Culture adherent cells on sterile coverslips or in imaging dishes to the desired confluency.
-
DiOC16(3) Staining:
-
Prepare a working solution of DiOC16(3) at a final concentration of 1-5 µM in serum-free medium, HBSS, or PBS.
-
Remove the culture medium from the cells and wash once with the chosen buffer.
-
Add the DiOC16(3) working solution to the cells and incubate for 5-30 minutes at room temperature, protected from light.[8]
-
-
Washing:
-
Aspirate the DiOC16(3) solution and wash the cells twice with the buffer to remove excess dye.
-
-
DPA Addition:
-
Prepare a working solution of DPA in the imaging buffer. The optimal concentration needs to be determined experimentally but can start in the low micromolar range.
-
Add the DPA working solution to the cells.
-
-
Imaging:
-
Place the coverslip or dish on the fluorescence microscope.
-
Excite the sample using a 488 nm laser line or a corresponding filter set and collect the emission at ~501 nm.
-
Acquire a baseline fluorescence image.
-
To induce a membrane potential change, add the stimulus of interest (e.g., a neurotransmitter, ion channel modulator, or a depolarizing agent like high potassium chloride) directly to the imaging chamber.
-
Record the change in fluorescence intensity over time. A decrease in fluorescence indicates membrane depolarization.
-
Flow Cytometry Protocol
This protocol is designed for analyzing membrane potential changes in a population of suspended cells.
Materials:
-
DiOC16(3) stock solution (1-5 mM in DMSO)
-
DPA stock solution
-
Serum-free culture medium, HBSS, or PBS
-
Suspension cells or adherent cells detached and resuspended
-
Flow cytometer with a 488 nm laser for excitation and a detector for green fluorescence (e.g., FITC or equivalent channel)
Procedure:
-
Cell Preparation:
-
For suspension cells, centrifuge the cells and resuspend them in the chosen buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
For adherent cells, detach them using a gentle method (e.g., trypsin-EDTA), neutralize, centrifuge, and resuspend in the buffer at the same concentration.
-
-
DiOC16(3) Staining:
-
Add the DiOC16(3) stock solution to the cell suspension to achieve a final concentration of 1-5 µM.
-
Incubate for 5-30 minutes at room temperature, protected from light.[8]
-
-
Washing:
-
Centrifuge the stained cells (e.g., 300-400 x g for 5 minutes) and discard the supernatant.
-
Resuspend the cell pellet in fresh buffer and repeat the wash step twice to ensure complete removal of unbound dye.
-
-
DPA Addition and Analysis:
-
Resuspend the final cell pellet in the buffer containing the optimized working concentration of DPA.
-
Analyze the cells on the flow cytometer, exciting at 488 nm and recording the emission in the green channel.
-
Establish a baseline fluorescence profile of the resting cells.
-
To measure the response to a stimulus, the agent can be added to the cell suspension before or during the acquisition, and the shift in the fluorescence histogram can be monitored over time. A shift to lower fluorescence intensity indicates membrane depolarization.
-
Applications in Drug Discovery
The DiOC16(3)/DPA FRET system is a valuable tool in drug discovery for screening compounds that modulate ion channel activity. High-throughput screening (HTS) platforms can be developed using this assay to identify potential drug candidates that cause either depolarization or hyperpolarization of the cell membrane. This is particularly relevant for targets such as:
-
Voltage-gated ion channels (e.g., sodium, potassium, calcium channels)
-
Ligand-gated ion channels
-
Transporters and pumps that influence membrane potential
By providing a sensitive and rapid readout of membrane potential changes, this technology facilitates the identification and characterization of novel therapeutics targeting a wide range of physiological processes. The low cytotoxicity of DiOC16(3) also makes it suitable for long-term studies and repeated measurements on the same cell population.[4]
References
- 1. biotium.com [biotium.com]
- 2. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. thomassci.com [thomassci.com]
- 7. Biotium DiO/DPA membrane potential detection kit, Quantity: Pack of 1 | Fisher Scientific [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to DiOC16(3) and its Interaction with Cellular Organelles
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiOC16(3) (3,3'-Dihexadecyloxacarbocyanine perchlorate) is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family.[1] Its molecular structure, characterized by a long C16 alkyl chain, allows it to readily intercalate into cellular membranes. This property, combined with its favorable fluorescence characteristics, makes it a valuable tool for investigating cellular architecture and function, particularly in the context of membrane potential and organelle morphology. This guide provides a comprehensive overview of DiOC16(3), its interactions with various cellular organelles, and detailed protocols for its application in cell biology research.
Core Properties of DiOC16(3)
The fundamental characteristics of DiOC16(3) are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| Full Chemical Name | 3,3'-Dihexadecyloxacarbocyanine perchlorate | [1] |
| Molecular Formula | C₅₅H₈₈N₂O₉ | [1] |
| Molecular Weight | 921.30 g/mol | [1] |
| CAS Number | 161433-32-1 | [1] |
| Excitation Maximum (λex) | 484 nm | [1] |
| Emission Maximum (λem) | 501 nm | [1] |
| Molar Extinction Coefficient (ε) | ~130,000 cm⁻¹M⁻¹ | [1] |
| Solubility | Soluble in DMF and DMSO at >5 mg/mL | [1] |
| Appearance | Orange solid | [1] |
| Storage | 4°C, protect from light | [1] |
Interaction with Cellular Organelles: A Concentration-Dependent Phenomenon
The localization of DiOC16(3) within the cell is primarily dictated by its concentration and the membrane potential of the organelles. As a lipophilic cation, it accumulates in compartments with a negative membrane potential. This characteristic allows for the differential staining of specific organelles by titrating the dye concentration. The underlying principle is analogous to that of its shorter-chain counterpart, DiOC6(3).[2]
Endoplasmic Reticulum (ER)
At higher concentrations, DiOC16(3) is an effective stain for the endoplasmic reticulum.[2][3][4] The extensive membrane network of the ER provides a large surface area for the lipophilic dye to intercalate. The resulting fluorescence delineates the intricate tubular and cisternal structures of the ER throughout the cytoplasm. It is important to note that at these concentrations, other cellular membranes will also be stained.[2]
Mitochondria
At lower concentrations, DiOC16(3), much like DiOC6(3), selectively accumulates in mitochondria.[2][5] This preferential staining is driven by the high negative mitochondrial membrane potential (~ -150 to -180 mV). The dye is electrophoretically driven into the mitochondrial matrix, where it can become concentrated. This property makes DiOC16(3) a useful qualitative and potentially quantitative indicator of mitochondrial membrane potential and, by extension, mitochondrial health.
Lysosomes and Golgi Apparatus
Direct and detailed studies on the interaction of DiOC16(3) with lysosomes and the Golgi apparatus are limited. However, based on the behavior of similar carbocyanine dyes like DiOC6(3), it is plausible that at higher concentrations, DiOC16(3) will also stain the membranes of these organelles to some extent.[5] For specific labeling of the Golgi apparatus, fluorescently labeled ceramides are often preferred.[6] For lysosomes, commercially available probes that accumulate in acidic compartments are generally more specific.[7] Colocalization studies with organelle-specific markers are essential to confirm the localization of DiOC16(3) in these compartments.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific cell types and experimental conditions.
General Stock Solution Preparation
-
Prepare a 1 mM stock solution of DiOC16(3) in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Staining of Endoplasmic Reticulum in Live Cells
-
Culture cells on a suitable imaging dish or slide.
-
Prepare a working solution of DiOC16(3) in a serum-free medium or a balanced salt solution (e.g., HBSS) at a final concentration of 1-5 µM.
-
Remove the culture medium and wash the cells once with the serum-free medium.
-
Incubate the cells with the DiOC16(3) working solution for 15-30 minutes at 37°C.
-
Wash the cells two to three times with the serum-free medium.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel).
Staining of Mitochondria in Live Cells
-
Culture cells on a suitable imaging dish or slide.
-
Prepare a working solution of DiOC16(3) in a serum-free medium or a balanced salt solution at a final concentration of 10-100 nM.
-
Remove the culture medium and wash the cells once with the serum-free medium.
-
Incubate the cells with the DiOC16(3) working solution for 15-30 minutes at 37°C.
-
Wash the cells two to three times with the serum-free medium.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets.
Data Presentation
The following table summarizes the concentration-dependent localization of DiOC16(3) and its analogs.
| Organelle | DiOC16(3) Concentration (inferred) | Analog (DiOC6(3)) Concentration | Primary Mechanism of Accumulation | Reference(s) |
| Mitochondria | Low (10-100 nM) | Low (10-100 nM) | High negative membrane potential | [2][5] |
| Endoplasmic Reticulum | High (1-5 µM) | High (1-5 µM) | Lipophilic partitioning into membranes | [2][3][4] |
Mandatory Visualizations
Logical Relationship of DiOC16(3) Staining
Caption: Concentration-dependent localization of DiOC16(3).
Experimental Workflow for Organelle Staining
Caption: General experimental workflow for DiOC16(3) staining.
Cytotoxicity and Phototoxicity
Like many fluorescent dyes, DiOC16(3) has the potential to be cytotoxic and phototoxic, especially at higher concentrations and with prolonged light exposure.[8][9][10] Phototoxicity arises from the generation of reactive oxygen species (ROS) upon illumination of the dye, which can lead to cellular damage.[9] It is crucial to use the lowest possible dye concentration and light intensity that provide an adequate signal-to-noise ratio. Appropriate controls, such as imaging unstained cells under the same illumination conditions, should be included to assess the extent of phototoxicity.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of DiOC16(3) with cellular signaling pathways. Its primary mechanism of action is physical intercalation into lipid bilayers and accumulation based on membrane potential. However, by altering membrane properties or mitochondrial function, it could indirectly influence various signaling cascades. For instance, changes in mitochondrial membrane potential are linked to apoptosis signaling. Further research is required to elucidate any direct effects of DiOC16(3) on cellular signaling.
Conclusion
DiOC16(3) is a versatile fluorescent probe for visualizing cellular membranes, particularly the endoplasmic reticulum and mitochondria, in a concentration-dependent manner. Its utility as a marker for membrane potential further enhances its value in cell biology research. While providing a powerful tool for live-cell imaging, researchers must be mindful of its potential for cytotoxicity and phototoxicity and optimize staining and imaging conditions accordingly. Further investigation is warranted to fully characterize its interactions with other organelles and its potential influence on cellular signaling pathways.
References
- 1. biotium.com [biotium.com]
- 2. mterasaki.us [mterasaki.us]
- 3. DiOC6(3): a useful dye for staining the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. interchim.fr [interchim.fr]
- 6. Fluorescent staining of subcellular organelles: ER, Golgi complex, and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pitfalls in methods to study colocalization of nanoparticles in mouse macrophage lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Carbocyanine Dye DiOC16(3)
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core characteristics, mechanism of action, and practical applications of DiOC16(3), a lipophilic carbocyanine dye. It is intended to serve as a technical resource for professionals in life sciences research and development.
Introduction to DiOC16(3)
DiOC16(3) (3,3'-dihexadecyloxacarbocyanine perchlorate) is a green-fluorescent, lipophilic carbocyanine dye.[1] Like other members of the "DiO" family of dyes, it is characterized by a central carbocyanine core flanked by heterocyclic nuclei and two long aliphatic C16 hydrocarbon chains.[2][3] These long lipid tails anchor the molecule within the plasma membrane and other lipid-rich structures, making it an excellent tool for staining cytoplasmic membranes and for long-term cell tracking.[4][5] The dye is weakly fluorescent in aqueous solutions and becomes intensely fluorescent upon incorporation into lipid bilayers.[4] It is optimally excited by the 488 nm argon laser line, making it compatible with standard fluorescence microscopy and flow cytometry instrumentation.[2]
Physicochemical and Spectroscopic Properties
The fundamental properties of DiOC16(3) are critical for designing and interpreting experiments. Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 3,3'-Dihexadecyloxacarbocyanine perchlorate | [1] |
| Molecular Formula | C₅₅H₈₈N₂O₉ | [3] |
| Molecular Weight | 921.30 g/mol | [3] |
| CAS Number | 161433-32-1 | [3] |
| Appearance | Orange solid | [3] |
| Excitation Max (λex) | 484 nm (in Methanol) | [2][3] |
| Emission Max (λem) | 501 nm (in Methanol) | [2][3] |
| Molar Extinction Coeff. | ~130,000 cm⁻¹M⁻¹ | [3] |
| Solubility | Soluble in DMF and DMSO (>5 mg/mL) | [3] |
| Storage Conditions | Store at 4°C, protected from light, especially when in solution. | [3][6] |
Mechanism of Action
The utility of DiOC16(3) stems from two primary mechanisms: lipophilic insertion for general membrane staining and potential-dependent accumulation, a characteristic of many carbocyanine dyes.
3.1 Lipophilic Membrane Staining The two C16 aliphatic chains give DiOC16(3) a strong affinity for lipid environments.[2][3] When introduced to a cell suspension or culture, the dye rapidly partitions from the aqueous medium into the cell's plasma membrane. Once inserted, it diffuses laterally to stain the entire cell surface.[4] This property is widely used for visualizing cell morphology and for tracking cell populations over time, as the dye is well-retained and typically does not significantly impact cell viability.[4]
3.2 Membrane Potential Sensitivity and J-Aggregate Formation Carbocyanine dyes are cationic and their distribution across membranes is influenced by the electrochemical gradient.[7][8] In cells with a more negative internal charge (i.e., hyperpolarized), the dye can accumulate at higher concentrations within the membrane.[7] At these elevated local concentrations, carbocyanine dye molecules can self-assemble into ordered structures known as J-aggregates.[9]
This aggregation causes a significant red-shift in the dye's fluorescence emission spectrum.[7][8] While monomeric DiOC16(3) fluoresces in the green spectrum (~501 nm), its J-aggregates would emit light at a longer, red-shifted wavelength.[7] This spectral shift from green (monomer) to red (J-aggregate) fluorescence allows for ratiometric measurements of membrane potential, providing a more robust readout that is less sensitive to variations in cell size or dye concentration.[7][8]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. DiOC16(3) - Biotium [bioscience.co.uk]
- 3. biotium.com [biotium.com]
- 4. DiO Cell Membrane Fluorescent Probe Green; Perchlorate DioC16(3) – meilunbio-global [meilunbio-global.com]
- 5. apexbt.com [apexbt.com]
- 6. biotium.com [biotium.com]
- 7. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 9. leica-microsystems.com [leica-microsystems.com]
Methodological & Application
Application Notes and Protocols for DiOC16(3) Staining in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for staining live cells with DiOC16(3), a lipophilic carbocyanine dye, for the visualization of cytoplasmic membranes, with a specific focus on the endoplasmic reticulum (ER). Adherence to this protocol will enable high-quality, reproducible live-cell imaging for various research and drug development applications.
Introduction
DiOC16(3) (3,3'-dihexadecyloxacarbocyanine perchlorate) is a green-fluorescent dye that intercalates into lipid bilayers, making it an effective tool for labeling cellular membranes in living cells. Its fluorescence is highly dependent on the environment, exhibiting low fluorescence in aqueous solutions and becoming brightly fluorescent in membranous structures. A key characteristic of DiOC16(3) and similar dyes like DiOC6(3) is its concentration-dependent staining pattern. At lower concentrations, the dye tends to accumulate in mitochondria due to their high membrane potential. At higher concentrations, it effectively stains the endoplasmic reticulum, allowing for the visualization of its intricate network.[1][2]
Spectral Properties and Storage
| Property | Value |
| Excitation Maximum (λex) | ~484 nm[3][4][5] |
| Emission Maximum (λem) | ~501 nm[3][4][5] |
| Recommended Filter Set | Standard FITC/GFP |
| Solubility | DMSO, DMF[3][4][5] |
| Storage | Store at 2-8°C, protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Reagent Preparation
3.1.1. Stock Solution (1-10 mM)
-
DiOC16(3) is typically supplied as a solid. To prepare a stock solution, dissolve the solid in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 1-10 mM.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
3.1.2. Working Solution (1-10 µM)
-
On the day of the experiment, thaw an aliquot of the DiOC16(3) stock solution.
-
Dilute the stock solution in a serum-free culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final working concentration. The optimal concentration is cell-type dependent and should be determined empirically.
-
For general membrane staining: Start with a concentration range of 1-5 µM.
-
For specific endoplasmic reticulum staining: A higher concentration in the range of 5-10 µM is generally required. It is crucial to perform a concentration titration to achieve optimal ER staining with minimal mitochondrial signal.
-
Staining Protocol for Adherent Cells
-
Plate cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and reach the desired confluency.
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed serum-free medium or HBSS.
-
Add the pre-warmed DiOC16(3) working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2, protected from light. The optimal incubation time may vary between cell types.
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed complete culture medium or imaging buffer to remove excess dye.
-
Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.
-
Proceed with live-cell imaging.
Staining Protocol for Suspension Cells
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with pre-warmed serum-free medium or HBSS and resuspend the cell pellet.
-
Add the pre-warmed DiOC16(3) working solution to the cell suspension.
-
Incubate the cells for 15-30 minutes at 37°C on a rotator or with occasional gentle agitation, protected from light.
-
Centrifuge the cells to pellet them and remove the staining solution.
-
Wash the cells two to three times with pre-warmed complete culture medium or imaging buffer.
-
Resuspend the cells in fresh, pre-warmed imaging medium.
-
Transfer the cell suspension to a suitable imaging chamber.
-
Proceed with live-cell imaging.
Data Presentation: Quantitative Staining Parameters
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1 - 10 mM | Use high-quality, anhydrous DMSO or DMF. |
| Working Solution Concentration | 1 - 10 µM | Optimize for each cell type. Higher concentrations (5-10 µM) favor ER staining. |
| Incubation Time | 15 - 30 minutes | Optimal time may vary. Longer incubation can increase background. |
| Incubation Temperature | 37°C | Maintain physiological conditions for live cells. |
Cytotoxicity and Phototoxicity Considerations
While DiOC16(3) is widely used for live-cell imaging, it is important to be aware of its potential for cytotoxicity and phototoxicity, particularly at higher concentrations and with prolonged light exposure.
-
Cytotoxicity: High concentrations of DiOC16(3) can be toxic to cells. It is recommended to use the lowest concentration that provides adequate signal for your application. A simple viability assay (e.g., Trypan Blue exclusion) can be performed to assess the impact of the chosen staining conditions on cell health.
-
Phototoxicity: Like many fluorescent dyes, DiOC16(3) can generate reactive oxygen species (ROS) upon excitation with light, which can lead to cellular damage and artifacts in imaging data.[6][7] To minimize phototoxicity:
-
Use the lowest possible laser power and exposure time that still yields a good signal-to-noise ratio.
-
Minimize the duration of imaging experiments.
-
Consider using imaging media supplemented with antioxidants (e.g., Trolox or ascorbic acid) to quench ROS.[8]
-
If possible, use a microscope equipped with features that reduce light exposure, such as spinning disk confocal microscopy or light sheet microscopy.
-
Visualizations
Experimental Workflow
Caption: A streamlined workflow for staining live cells with DiOC16(3).
Staining Mechanism
Caption: Concentration-dependent localization of DiOC16(3) in live cells.
References
- 1. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 2. line-a.co.il [line-a.co.il]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sartorius.com [sartorius.com]
- 6. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live Cell Imaging Considerations - Microscopist.co.uk [microscopist.co.uk]
Application Notes and Protocols for DiOC16(3) in Fluorescence Resonance Energy Transfer (FRET)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the lipophilic carbocyanine dye, DiOC16(3), as a donor fluorophore in Fluorescence Resonance Energy Transfer (FRET) studies. FRET is a powerful technique for investigating molecular interactions and dynamics in biological systems on a nanometer scale. DiOC16(3), with its preference for lipid environments, is particularly well-suited for studying membrane-related phenomena such as lipid raft integrity and membrane fusion.
Introduction to DiOC16(3) for FRET Applications
DiOC16(3) (3,3'-Dihexadecyloxacarbocyanine perchlorate) is a green-fluorescent, lipophilic dye that readily incorporates into cellular membranes. Its spectral properties make it an excellent FRET donor when paired with a suitable acceptor, such as DiI (1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate), which emits in the orange-red region of the spectrum. When DiOC16(3) (donor) and a suitable acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to non-radiative energy transfer to the acceptor, resulting in acceptor fluorescence. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a highly sensitive "spectroscopic ruler."
This principle is exploited in various cellular assays. For instance, in the context of lipid rafts, the co-localization of donor and acceptor probes within these ordered membrane microdomains results in a high FRET signal. Disruption of these rafts leads to the dispersal of the probes, an increase in their average distance, and a subsequent decrease in FRET efficiency. Similarly, in membrane fusion events, the merging of two distinct membranes, one labeled with the donor and the other with the acceptor, brings the fluorophores into close proximity, leading to an increase in the FRET signal.
Quantitative Data for DiOC16(3) and Common FRET Acceptors
Table 1: Photophysical Properties of DiOC16(3) (Donor)
| Property | Value | Reference |
| Excitation Maximum (λex) | 484 nm | [1][2] |
| Emission Maximum (λem) | 501 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~130,000 cm⁻¹M⁻¹ (in Methanol) | [1] |
| Molecular Weight | 921.30 g/mol | [1] |
| Solubility | >5 mg/mL in DMF and DMSO | [1] |
| Estimated Quantum Yield (ΦD) | ~0.5 (in lipid bilayers) | |
| Estimated Fluorescence Lifetime (τD) | ~1-3 ns (in lipid bilayers) |
Table 2: Photophysical Properties of DiI (Acceptor)
| Property | Value | Reference |
| Excitation Maximum (λex) | 549 nm | |
| Emission Maximum (λem) | 565 nm | |
| Molar Extinction Coefficient (ε) | ~148,000 cm⁻¹M⁻¹ (in Methanol) | |
| Molecular Weight | 933.87 g/mol |
Table 3: FRET Pair Characteristics: DiOC16(3) and DiI
| Property | Value | Reference |
| Förster Radius (R₀) | ~4.2 nm | |
| Spectral Overlap Integral (J(λ)) | Dependent on specific conditions |
Experimental Protocols
Investigating Lipid Raft Integrity using FRET
This protocol describes how to use a DiOC16(3)-DiI FRET pair to monitor the integrity of lipid rafts in live cells.
Materials:
-
DiOC16(3) stock solution (1 mM in DMSO)
-
DiI stock solution (1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Serum-free cell culture medium, pre-warmed to 37°C
-
Fluorescence microscope equipped with appropriate filter sets for DiOC16(3) (donor) and DiI (acceptor), and a FRET filter set (Donor excitation, Acceptor emission).
Protocol:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes and culture until they reach 70-80% confluency.
-
-
Cell Labeling:
-
Prepare a labeling solution by diluting the DiOC16(3) and DiI stock solutions to a final concentration of 2-5 µM each in pre-warmed, serum-free medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate for 20-30 minutes at 37°C.
-
Wash the cells three times with pre-warmed PBS to remove excess dyes.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
FRET Imaging:
-
Place the dish on the microscope stage, maintained at 37°C.
-
Acquire three images:
-
Donor Image: Excite at ~480 nm and collect emission at ~510 nm.
-
Acceptor Image: Excite at ~550 nm and collect emission at ~570 nm.
-
FRET Image: Excite at ~480 nm (donor excitation) and collect emission at ~570 nm (acceptor emission).
-
-
-
Data Analysis (Calculating FRET Efficiency):
-
After background subtraction, the FRET efficiency can be calculated on a pixel-by-pixel basis using various established methods. A common approach is the normalized FRET (NFRET) calculation, which corrects for spectral bleed-through.
-
Alternatively, a ratiometric analysis of the acceptor-to-donor fluorescence intensity (FRET/Donor ratio) can provide a qualitative measure of FRET changes.
-
-
(Optional) Disruption of Lipid Rafts:
-
To validate the assay, lipid rafts can be disrupted using methyl-β-cyclodextrin (MβCD), a cholesterol-depleting agent.
-
Incubate the labeled cells with 5-10 mM MβCD in serum-free medium for 30-60 minutes at 37°C.
-
Re-image the cells using the same settings as in step 3. A decrease in the FRET signal is expected upon raft disruption.
-
Membrane Fusion Assay using FRET
This protocol describes a lipid-mixing assay to monitor membrane fusion between two populations of liposomes, one labeled with DiOC16(3) and the other with DiI.
Materials:
-
DiOC16(3)
-
DiI
-
Lipids for liposome preparation (e.g., POPC, cholesterol)
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Fluorometer with cuvette holder
Protocol:
-
Preparation of Labeled Liposomes:
-
Donor Liposomes: Prepare a lipid film containing your desired lipid composition and 0.5-1 mol% of DiOC16(3). Dry the lipid/dye mixture under a stream of nitrogen and then under vacuum for at least 2 hours.
-
Acceptor Liposomes: Prepare a separate lipid film with the same lipid composition and 0.5-1 mol% of DiI. Dry as described above.
-
Unlabeled Liposomes: Prepare a lipid film with the same lipid composition without any dye. Dry as described above.
-
Hydrate each lipid film with the hydration buffer to a final lipid concentration of 1-5 mM.
-
Subject each liposome suspension to 5-10 freeze-thaw cycles.
-
Extrude each suspension 11-21 times through a 100 nm polycarbonate membrane to create unilamellar vesicles.
-
-
FRET Measurement of Fusion:
-
In a fluorescence cuvette, mix the DiOC16(3)-labeled liposomes and DiI-labeled liposomes at a desired ratio (e.g., 1:1 or 1:9 ratio of labeled to unlabeled liposomes to study fusion with a larger population of unlabeled targets).
-
Place the cuvette in the fluorometer and record the baseline fluorescence. Excite the donor (DiOC16(3)) at ~480 nm and monitor the emission of both the donor (~510 nm) and the acceptor (~570 nm) over time.
-
Induce fusion using a fusogen (e.g., Ca²⁺ for negatively charged lipids, polyethylene glycol (PEG), or specific proteins).
-
Continue to record the donor and acceptor fluorescence. As fusion occurs, the donor and acceptor probes will mix in the newly formed membranes, leading to an increase in FRET. This will be observed as a decrease in donor fluorescence and a simultaneous increase in acceptor fluorescence.
-
-
Data Analysis:
-
The FRET efficiency can be calculated as a function of time. The initial rate of FRET increase can be used to determine the initial rate of fusion.
-
To normalize the data, the maximum FRET signal can be determined by disrupting all liposomes with a detergent (e.g., 0.1% Triton X-100) to ensure complete mixing of the dyes.
-
References
Application Notes and Protocols for Membrane Potential Measurement Using DiOC16(3) and DPA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing the fluorescent probe system of 3,3'-dihexadecyloxacarbocyanine iodide (DiOC16(3)) and dipicrylamine (DPA) for the sensitive and rapid measurement of plasma membrane potential in living cells. This powerful tool is particularly suited for high-throughput screening (HTS) and detailed biophysical studies in drug discovery and basic research.
Introduction to Membrane Potential and Fluorescent Probes
The plasma membrane of a cell maintains an electrical potential difference, known as the membrane potential, which is crucial for a multitude of physiological processes, including nerve impulse propagation, muscle contraction, and cellular signaling.[1] Fluorescent probes offer a non-invasive and sensitive method to monitor these changes in real-time.[2][3] These probes are broadly categorized into slow-response and fast-response dyes.[1] Slow-response dyes physically redistribute across the membrane in response to potential changes, while fast-response dyes undergo a rapid change in their electronic structure and fluorescence properties.[1][4] The DiOC16(3)/DPA system is a fast-response, FRET-based system.[5][6]
Principle of the DiOC16(3)/DPA System
The DiOC16(3)/DPA method for measuring membrane potential is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[5][6] In this system:
-
DiOC16(3) , a lipophilic, green-fluorescent cyanine dye, acts as the stationary FRET donor . It stably incorporates into the plasma membrane.[7][8]
-
Dipicrylamine (DPA) , a negatively charged, non-fluorescent molecule, serves as the mobile FRET acceptor or quencher.[5][9]
The distribution of DPA between the inner and outer leaflets of the plasma membrane is dependent on the membrane potential.[5][10] When the cell membrane depolarizes (becomes more positive on the inside), the negatively charged DPA moves from the outer leaflet to the inner leaflet, bringing it in closer proximity to the DiOC16(3) molecules. This increased proximity enhances FRET, leading to a quenching of the DiOC16(3) fluorescence. Conversely, hyperpolarization (more negative on the inside) drives DPA to the outer leaflet, reducing FRET and increasing DiOC16(3) fluorescence.[5][6] This system is known for its high sensitivity and sub-millisecond response time.[6][11]
Advantages of the DiOC16(3)/DPA System
-
High Sensitivity: The system can detect small changes in membrane potential, with reported fluorescence signal changes of over 56% per 100 mV in HEK-293 cells and over 25% in neuronal cultures.[6][8][11]
-
Fast Response Time: It can report membrane potential changes on a sub-millisecond timescale, making it suitable for studying rapid events like action potentials.[6][11]
-
Ratiometric Potential: While primarily used in intensity-based measurements, the FRET mechanism offers the potential for ratiometric analysis, which can reduce artifacts from dye loading and cell volume changes.
-
Suitability for HTS: The robust signal and rapid kinetics make this assay amenable to high-throughput screening applications in multi-well plate formats.[12][13]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the DiOC16(3)/DPA system.
| Parameter | Value | Cell Type | Reference |
| Fluorescence Change | >56% per 100 mV | HEK-293 cells | [6][8][11] |
| >25% per 100 mV | Neuronal cultures, Brain slices | [6][8][11] | |
| Response Time (τ) | ~0.12 ms | HEK-293 cells | [11] |
| DiOC16(3) Excitation/Emission | 484 nm / 501 nm | In Methanol | [6][7][8] |
| DPA Absorption | 406 nm | In Methanol | [8] |
Experimental Protocols
Materials
-
DiOC16(3) stock solution (e.g., 2 mM in DMSO)[8]
-
DPA stock solution (e.g., 20 mM in DMSO)[8]
-
Adherent or suspension cells of interest
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)[12]
-
Black-walled, clear-bottom microplates (96- or 384-well) for fluorescence measurements[12]
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Protocol 1: Membrane Potential Assay in Adherent Cells for HTS
This protocol is designed for identifying modulators of membrane potential in a high-throughput format.
-
Cell Plating:
-
Culture adherent cells to 80-90% confluency.[12]
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into a 96- or 384-well black-walled, clear-bottom plate at a density appropriate for forming a confluent monolayer overnight.
-
Incubate at 37°C in a CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution containing DiOC16(3) in the assay buffer. A final concentration of 1-5 µM is a good starting point.
-
Carefully remove the culture medium from the cell plate.
-
Add the DiOC16(3) loading solution to each well.
-
Incubate at 37°C for 30-60 minutes in the dark.[12]
-
-
Compound Addition and DPA Loading:
-
Prepare serial dilutions of test compounds and control compounds (e.g., a known depolarizing agent like high-concentration KCl) in the assay buffer containing DPA. A final DPA concentration of 5 µM is a common starting point.[11]
-
After the DiOC16(3) incubation, remove the loading solution.
-
Add the compound/DPA solution to the respective wells.
-
-
Signal Detection:
-
Incubate the plate at room temperature for 5-15 minutes in the dark to allow the DPA to partition into the membrane.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~505 nm.
-
An increase in fluorescence indicates hyperpolarization, while a decrease indicates depolarization.
-
Protocol 2: Real-Time Membrane Potential Imaging in Cultured Neurons
This protocol is suitable for detailed imaging of membrane potential dynamics in response to stimuli.
-
Cell Preparation:
-
Culture neurons on glass-bottom dishes or coverslips suitable for microscopy.
-
-
Dye Loading:
-
Prepare a loading solution of 1-5 µM DiOC16(3) in a suitable physiological buffer (e.g., artificial cerebrospinal fluid).
-
Replace the culture medium with the DiOC16(3) loading solution.
-
Incubate at 37°C for 20-30 minutes in the dark.
-
Wash the cells gently with the physiological buffer to remove excess dye.
-
-
Imaging and Stimulation:
-
Mount the dish/coverslip on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Add the physiological buffer containing 5 µM DPA to the cells.
-
Acquire a baseline fluorescence recording for 1-2 minutes.
-
Apply the stimulus (e.g., electrical field stimulation, addition of a neurotransmitter, or a depolarizing agent like KCl).
-
Continuously record the fluorescence intensity from regions of interest (e.g., soma, dendrites).
-
Visualizations
Signaling Pathway of Membrane Potential Change
Caption: Signaling pathway of membrane potential depolarization.
Experimental Workflow for HTS Membrane Potential Assay
Caption: Experimental workflow for a high-throughput screening assay.
Logical Relationship of DiOC16(3)/DPA FRET System
Caption: Logical relationship of the DiOC16(3)/DPA FRET pair.
References
- 1. abpbio.com [abpbio.com]
- 2. Fluorescence Detection of Membrane Potential - Creative Bioarray [cell.creative-bioarray.com]
- 3. Tools to measure membrane potential of neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane Potential Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. thomassci.com [thomassci.com]
- 8. biotium.com [biotium.com]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
- 11. Submillisecond Optical Reporting of Membrane Potential In Situ Using a Neuronal Tracer Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for DiOC16(3) labeling in neurons
Application Notes: DiOC16(3) Labeling in Neurons
Introduction
DiOC16(3) (3,3'-dihexadecyloxacarbocyanine perchlorate) is a lipophilic, fluorescent carbocyanine dye used for labeling neuronal cells.[1][2] Like other long-chain carbocyanine dyes such as DiI and DiO, DiOC16(3) integrates into the lipid bilayer of cell membranes.[3][4][5] Its fluorescence is significantly enhanced upon insertion into the hydrophobic membrane environment.[4][6] This property, combined with its ability to diffuse laterally within the membrane, makes it an excellent tool for anterograde and retrograde tracing of neuronal pathways and for visualizing the detailed morphology of neurons, including dendritic arbors and spines.[4][7] DiOC16(3) is spectrally similar to DiO, exhibiting green fluorescence.[5] This application note provides a comprehensive guide and a step-by-step protocol for the effective labeling of neurons with DiOC16(3) for researchers, scientists, and drug development professionals.
Key Experimental Parameters
Successful neuronal labeling with DiOC16(3) depends on the optimization of several key parameters. The following table summarizes critical quantitative data and recommended ranges derived from protocols for similar carbocyanine dyes, which serve as a strong starting point for DiOC16(3).
| Parameter | Recommended Range/Value | Notes & Considerations | Source |
| Dye Concentration | 1-2 mM (Stock Solution in DMF, DMSO, or Ethanol) | Stock solutions should be prepared with heating. For cell staining, a working concentration of 1-10 µM can be effective. High concentrations (>1.4 mM) can be toxic to neurons. | [5][8][9] |
| Fixative | 1.5% - 4% Paraformaldehyde (PFA) | Higher PFA concentrations (e.g., 4%) can compromise dye diffusion and increase background fluorescence. 1.5-2.0% PFA is often optimal for preserving morphology while allowing good dye penetration. | [6][10] |
| Incubation Temperature | 15°C - 37°C | Diffusion rate is temperature-dependent. Higher temperatures (e.g., 37°C) accelerate diffusion but may not be suitable for long-term incubations of live tissue. Lower temperatures (15-16°C) can maintain tissue viability for extended periods (>24h). | [3][11] |
| Incubation Time | Hours to Weeks | The required time depends on the temperature, the distance the dye needs to travel, and the tissue type. For dissociated cultures, shorter times are needed. For tract tracing in tissue blocks, days to weeks may be necessary. | [3][12] |
| Excitation Wavelength | ~484 nm | As a DiO analog, the excitation maximum is in the blue range of the spectrum. | [5][13] |
| Emission Wavelength | ~501 nm | The dye emits green fluorescence. | [5][13] |
Experimental Workflow
The following diagram illustrates the general workflow for DiOC16(3) neuronal labeling, from initial sample preparation to final imaging and analysis.
Caption: Workflow for neuronal labeling with DiOC16(3).
Detailed Protocol for DiOC16(3) Labeling in Fixed Neuronal Cultures
This protocol is optimized for labeling dissociated neuronal cultures grown on coverslips and has been adapted from established methods for similar carbocyanine dyes.[4]
I. Materials and Reagents
-
DiOC16(3) (solid crystals)
-
Dimethylformamide (DMF) or Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA)
-
Sucrose
-
Mounting Medium (e.g., ProLong Gold Antifade Mountant)
-
Glass slides and coverslips
-
Micropipette and fine-tipped forceps
II. Reagent Preparation
-
DiOC16(3) Stock Solution (1-2 mg/mL):
-
Dissolve DiOC16(3) crystals in DMF or ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in the dark at 4°C.
-
-
Fixative Solution (2% PFA in PBS):
-
Dissolve PFA powder in PBS by heating to 60°C in a fume hood.
-
Add NaOH dropwise to clarify the solution.
-
Allow to cool, adjust pH to 7.4, and filter.
-
Store at 4°C for up to one week.
-
-
Wash Buffer (PBS):
-
Standard 1x PBS solution, pH 7.4.
-
III. Staining Procedure
-
Cell Culture Preparation:
-
Grow primary neurons on sterile glass coverslips in a multi-well plate to the desired developmental stage (e.g., DIV14-21).
-
-
Fixation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the neurons by adding 2% PFA solution to each well and incubating for 20-30 minutes at room temperature. Over-fixation can impede dye diffusion.[4][6]
-
Aspirate the fixative and wash the coverslips three times with PBS for 5 minutes each.
-
-
Dye Application (Crystal Method):
-
Using a fine-tipped tool (e.g., a dissecting pin or a pipette tip), pick up a few small crystals of DiOC16(3).
-
Under a dissecting microscope, gently place the crystals onto the coverslip, ensuring they are spread out to achieve sparse labeling. This allows for the visualization of individual neurons.[4]
-
Alternatively, a small volume (1-2 µL) of the DiOC16(3) stock solution can be carefully pipetted onto the coverslip.
-
-
Incubation (Dye Diffusion):
-
Add PBS to the wells to keep the samples hydrated.
-
Seal the plate with paraffin film to prevent evaporation.
-
Incubate the plate in the dark at 37°C for 24-72 hours. Incubation time should be optimized based on cell density and desired labeling distance.
-
-
Washing and Mounting:
-
After incubation, carefully aspirate the PBS.
-
Wash the coverslips three times with PBS to remove any unbound dye crystals and reduce background fluorescence.[14]
-
Using fine-tipped forceps, carefully lift the coverslips from the wells.
-
Mount the coverslips onto clean glass slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Storage:
-
Store the slides flat in the dark at 4°C until imaging.
-
IV. Imaging
-
Visualize the labeled neurons using a fluorescence or confocal microscope.
-
Use an appropriate filter set for green fluorescence (Excitation: ~484 nm, Emission: ~501 nm).[13]
-
Acquire z-stack images for 3D reconstruction of neuronal morphology.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Source |
| No or Weak Signal | Inadequate dye concentration or incubation time. | Increase the amount of dye applied or extend the incubation period. Ensure the dye has not expired. | [14][15] |
| Over-fixation of the tissue. | Reduce PFA concentration to 1.5-2.0% or decrease fixation time. High fixative concentrations can impede dye diffusion. | [4][6] | |
| High Background Fluorescence | Excess dye crystals not removed. | Perform additional, thorough washing steps with PBS after incubation. | [14] |
| Autofluorescence of the tissue. | Use an appropriate antifade mounting medium. Consider using spectral imaging and linear unmixing if available. | [12] | |
| Dye Leaks After Permeabilization | DiOC16(3) is a lipophilic dye that is lost if the membrane is permeabilized (e.g., with detergents like Triton X-100 for immunostaining). | Avoid permeabilization steps after DiOC16(3) labeling. If immunostaining for intracellular targets is required, consider using a fixable analog like CM-DiI, though some signal loss is still expected. | [10][12] |
| Patchy or Discontinuous Labeling | Mechanical damage to neurons during handling. | Handle coverslips and tissue slices gently, using wide-bore pipette tips or appropriate tools to transfer samples. | [16] |
| Insufficient dye diffusion. | Increase incubation temperature or time. Ensure the sample remains hydrated throughout the incubation period. | [3] |
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. Dil and diO: versatile fluorescent dyes for neuronal labelling and pathway tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. DiOlistic Labeling of Neurons in Tissue Slices: A Qualitative and Quantitative Analysis of Methodological Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diffusion and imaging properties of three new lipophilic tracers, NeuroVue ™ Maroon, NeuroVue ™ Red and NeuroVue ™ Green and their use for double and triple labeling of neuronal profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroscience Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
DiOC16(3) in Flow Cytometry: Application Notes and Protocols for Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to DiOC16(3)
3,3'-Dihexadecyloxacarbocyanine iodide, or DiOC16(3), is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family.[1] Characterized by its two long C16 hydrocarbon chains, this dye readily inserts into lipid bilayers, making it an effective tool for staining cytoplasmic membranes.[1] In flow cytometry, DiOC16(3) is primarily utilized as a potentiometric probe to measure membrane potential, with a particular emphasis on the mitochondrial membrane potential (ΔΨm).[1][2]
As a cationic dye, DiOC16(3) accumulates in organelles with a negative membrane potential, most notably the mitochondria. The extent of its accumulation, and therefore its fluorescence intensity, is proportional to the magnitude of the membrane potential.[3] A decrease in mitochondrial membrane potential, a key event in apoptosis and cellular stress, results in a reduced accumulation of DiOC16(3) and a corresponding decrease in fluorescence, which can be quantified by flow cytometry.[4] DiOC16(3) exhibits green fluorescence, typically excited by a 488 nm laser and detected in the FL1 channel of a flow cytometer.[1][5]
Key Applications in Flow Cytometry
The principal applications of DiOC16(3) in flow cytometry revolve around the assessment of cellular health and function through the measurement of membrane potential.
-
Mitochondrial Membrane Potential (ΔΨm) Analysis: The primary use of DiOC16(3) is the quantitative and qualitative assessment of ΔΨm. A high ΔΨm is indicative of healthy, respiring mitochondria, while a collapse in this potential is a hallmark of mitochondrial dysfunction and an early event in apoptosis.[4][6]
-
Apoptosis Detection: Changes in ΔΨm are an early and critical event in the apoptotic cascade. DiOC16(3) can be used to identify apoptotic cells by detecting the loss of mitochondrial membrane potential. For a more comprehensive analysis, it is often used in conjunction with other apoptotic markers, such as Annexin V (for phosphatidylserine exposure) and propidium iodide (PI) or 7-AAD (for membrane integrity and to identify late apoptotic/necrotic cells).[4][7]
-
Cell Cycle Analysis: While not a direct marker for the cell cycle, DiOC16(3) can be used in multiparametric assays to correlate mitochondrial activity with different phases of the cell cycle. Changes in mitochondrial mass and potential have been observed throughout the cell cycle, and co-staining with DNA content dyes (e.g., PI, DAPI) can provide insights into the bioenergetic status of cells in G0/G1, S, and G2/M phases.[8][9]
Data Presentation: Quantitative Parameters for DiOC16(3) Staining
The optimal staining conditions for DiOC16(3) can vary depending on the cell type and experimental conditions. It is crucial to perform titration experiments to determine the ideal concentration and incubation time for each specific application. Based on protocols for the closely related dye DiOC6(3), very low concentrations are recommended for specific mitochondrial staining.[10]
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-10 mM in DMSO or ethanol | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[5] |
| Working Solution Concentration | 1-10 µM (general membrane staining) | For specific mitochondrial membrane potential measurements, concentrations as low as <1 nM have been reported for DiOC6(3) and should be tested for DiOC16(3).[5][10] |
| Incubation Time | 2-20 minutes at 37°C | Optimal time should be determined empirically for each cell type.[5] |
| Excitation Wavelength | 484 nm | Compatible with the 488 nm laser line on most flow cytometers.[1] |
| Emission Wavelength | 501 nm | Detected in the green fluorescence channel (e.g., FITC or FL1).[1] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol is designed for the general assessment of mitochondrial membrane potential in a cell suspension.
Materials:
-
DiOC16(3)
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell suspension (e.g., 1 x 10^6 cells/mL)
-
FCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for depolarization (optional)
-
Flow cytometer with a 488 nm laser
Procedure:
-
Prepare a 1 mM stock solution of DiOC16(3) in high-quality, anhydrous DMSO or ethanol.
-
Prepare a working solution of DiOC16(3) by diluting the stock solution in a suitable buffer (e.g., PBS) to the desired final concentration. For specific mitochondrial staining, test concentrations in the low nanomolar range (e.g., 0.1-10 nM). For general membrane staining, higher concentrations (1-10 µM) can be used.
-
Prepare cell suspension: Resuspend cells at a concentration of 1 x 10^6 cells/mL in the DiOC16(3) working solution.
-
Incubate the cells for 15-20 minutes at 37°C, protected from light.
-
(Optional) Positive Control: For a positive control for mitochondrial depolarization, treat a separate aliquot of cells with 50 µM FCCP for 10-20 minutes following DiOC16(3) staining.
-
Analyze by flow cytometry: Analyze the samples on a flow cytometer using a 488 nm excitation laser and collecting the emission in the green fluorescence channel (FL1).
-
Data Analysis: Healthy cells with a high ΔΨm will exhibit bright green fluorescence. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Protocol 2: Multiparametric Analysis of Apoptosis
This protocol combines DiOC16(3) with Annexin V-FITC and Propidium Iodide (PI) for a more detailed analysis of apoptosis.
Materials:
-
DiOC16(3)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cell suspension (1 x 10^6 cells/mL)
-
Flow cytometer with a 488 nm laser
Procedure:
-
Induce apoptosis in your cell line using a known method. Include an untreated control.
-
Stain with DiOC16(3): Resuspend both treated and untreated cells in DiOC16(3) working solution (low nM concentration) and incubate as described in Protocol 1.
-
Wash cells: After DiOC16(3) incubation, wash the cells once with cold PBS.
-
Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Stain with Annexin V-FITC and PI: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add Binding Buffer: Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
Data Analysis:
-
Live cells: DiOC16(3) high, Annexin V negative, PI negative.
-
Early apoptotic cells: DiOC16(3) low, Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: DiOC16(3) low, Annexin V positive, PI positive.
-
Visualizations
Caption: Experimental workflow for measuring mitochondrial membrane potential using DiOC16(3).
Caption: Role of ΔΨm collapse in the intrinsic apoptotic pathway.
Caption: Logical relationship of markers in multiparametric apoptosis analysis.
References
- 1. biotium.com [biotium.com]
- 2. interchim.fr [interchim.fr]
- 3. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]
- 4. agilent.com [agilent.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Mitochondrial Membrane Potential using DiOC16(3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular viability. Its disruption is an early hallmark of apoptosis and a key parameter in toxicology screening and drug efficacy studies. DiOC16(3) (3,3'-dihexadecyloxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye that can be employed to monitor changes in ΔΨm in living cells. This document provides detailed application notes and protocols for the use of DiOC16(3) in fluorescence microscopy and flow cytometry.
Mechanism of Action: DiOC16(3) is a positively charged, membrane-permeant dye. Due to its lipophilic nature, it readily crosses the plasma membrane and accumulates in the mitochondrial matrix, driven by the large negative mitochondrial membrane potential (~ -150 to -180 mV). The extent of its accumulation is proportional to the magnitude of the ΔΨm, a relationship described by the Nernst equation. In healthy, energized mitochondria with a high membrane potential, the dye concentrates and exhibits a bright green fluorescence. Conversely, in depolarized or unhealthy mitochondria, the reduced membrane potential leads to a decrease in dye accumulation and a corresponding loss of fluorescence intensity.
Data Presentation
Physicochemical and Spectroscopic Properties of DiOC16(3)
| Property | Value | Reference |
| Full Name | 3,3'-Dihexadecyloxacarbocyanine iodide | N/A |
| Molecular Formula | C₅₅H₈₉IN₂O₂ | N/A |
| Molecular Weight | 937.2 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | DMSO, DMF, Ethanol | N/A |
| Excitation (max) | ~484 nm | N/A |
| Emission (max) | ~501 nm | N/A |
| Quantum Yield | N/A | N/A |
| Extinction Coefficient | N/A | N/A |
Recommended Staining Parameters (Adapted from DiOC6(3) Protocols)
| Parameter | Fluorescence Microscopy | Flow Cytometry |
| Stock Solution | 1-10 mM in DMSO or Ethanol | 1-10 mM in DMSO or Ethanol |
| Working Concentration | 1-100 nM | 1-40 nM |
| Incubation Time | 15-30 minutes | 15-30 minutes |
| Incubation Temperature | 37°C | 37°C |
| Wash Steps | 2-3 times with warm buffer/medium | 1-2 times with warm buffer/medium |
Disclaimer: The recommended staining parameters are largely adapted from protocols for the closely related dye, DiOC6(3). Due to the longer alkyl chains of DiOC16(3), it is crucial to perform initial optimization experiments to determine the ideal concentration and incubation time for your specific cell type and experimental conditions. Higher concentrations may lead to non-specific staining of other cellular membranes, such as the endoplasmic reticulum, and potential cytotoxicity.
Experimental Protocols
Protocol 1: Monitoring Mitochondrial Membrane Potential by Fluorescence Microscopy
This protocol outlines the steps for staining live cells with DiOC16(3) for qualitative and semi-quantitative analysis of ΔΨm using a fluorescence microscope.
Materials:
-
DiOC16(3)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Coverslips or imaging-compatible plates
-
Fluorescence microscope with a standard FITC filter set
Procedure:
-
Cell Preparation:
-
Seed cells on sterile coverslips or in imaging-compatible plates at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.
-
-
Reagent Preparation:
-
DiOC16(3) Stock Solution (1 mM): Dissolve the appropriate amount of DiOC16(3) in high-quality, anhydrous DMSO or ethanol. Mix thoroughly. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
DiOC16(3) Working Solution (1-100 nM): On the day of the experiment, dilute the stock solution in warm (37°C) complete culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired final concentration. It is recommended to test a range of concentrations (e.g., 1, 10, 50, 100 nM) to find the optimal concentration that provides specific mitochondrial staining with minimal background.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm PBS or HBSS.
-
Add the pre-warmed DiOC16(3) working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-30 minutes in a CO₂ incubator at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells 2-3 times with warm complete culture medium or PBS to remove unbound dye.
-
-
Imaging:
-
Mount the coverslip on a slide with a drop of warm PBS or medium, or directly image the plate.
-
Visualize the stained cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~488 nm, Emission: ~510 nm long-pass).
-
Healthy cells will exhibit bright, punctate green fluorescence within the mitochondria. Cells with depolarized mitochondria will show a significant reduction in fluorescence intensity.
-
For time-lapse imaging, ensure the illumination intensity and exposure time are minimized to reduce phototoxicity and photobleaching.
-
Protocol 2: Quantitative Analysis of Mitochondrial Membrane Potential by Flow Cytometry
This protocol provides a method for the quantitative assessment of ΔΨm in a cell population using flow cytometry.
Materials:
-
DiOC16(3)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
FACS tubes
-
Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density. For suspension cells, proceed to step 3. For adherent cells, detach them using a gentle, non-enzymatic method or a brief trypsinization, then neutralize and wash.
-
Prepare a single-cell suspension in complete culture medium or PBS.
-
Count the cells and adjust the concentration to approximately 1 x 10⁶ cells/mL.
-
-
Reagent Preparation:
-
DiOC16(3) Stock Solution (1 mM): Prepare as described in Protocol 1.
-
DiOC16(3) Working Solution (1-40 nM): Dilute the stock solution in warm (37°C) complete culture medium or PBS to the desired final concentration. For flow cytometry, it is critical to use a low concentration of the dye to ensure that the fluorescence signal is specifically from the mitochondria and is sensitive to changes in ΔΨm.[1]
-
-
Cell Staining:
-
Aliquot 0.5-1 mL of the cell suspension into FACS tubes.
-
Add the DiOC16(3) working solution to each tube to achieve the final desired concentration.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Washing (Optional but Recommended):
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, warm medium or PBS. This step helps to reduce background fluorescence.
-
-
Data Acquisition:
-
Analyze the stained cells on a flow cytometer using a 488 nm excitation laser.
-
Collect the green fluorescence signal in the FL1 channel (typically around 530/30 nm).
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Include appropriate controls:
-
Unstained cells: To set the background fluorescence.
-
Positive control (depolarized mitochondria): Treat cells with a mitochondrial uncoupler such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 5-10 µM for 5-10 minutes before or during DiOC16(3) staining. This will cause a significant decrease in fluorescence intensity.
-
-
-
Data Analysis:
-
Gate the cell population of interest based on forward and side scatter to exclude debris and aggregates.
-
Analyze the histogram of the green fluorescence intensity (FL1). A shift to the left in the histogram of treated cells compared to control cells indicates mitochondrial depolarization.
-
Quantify the percentage of cells with low fluorescence (depolarized) or the mean fluorescence intensity of the population.
-
Visualizations
References
Application Notes and Protocols for DiOC16(3) in Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiOC16(3) (3,3'-dihexadecyloxacarbocyanine iodide) is a lipophilic, green-fluorescent cyanine dye widely utilized for labeling the cytoplasmic membranes of living cells.[1][2] Its mechanism of action involves the insertion of its two long C16 hydrocarbon chains into the lipid bilayer of the cell membrane, resulting in stable and long-term cell labeling.[1][2] With an excitation maximum at 484 nm and an emission maximum at 501 nm, DiOC16(3) is compatible with standard FITC filter sets and the 488 nm argon laser line.[1][2] These properties, coupled with its low cytotoxicity, make it an excellent tool for tracking cell populations in co-culture experiments, where the interaction and communication between different cell types are investigated.[3]
This document provides detailed application notes and protocols for the effective use of DiOC16(3) in both direct and indirect co-culture systems.
Data Presentation
Quantitative data from co-culture experiments using DiOC16(3) can be effectively summarized in tables to facilitate comparison between different experimental conditions. Data can be obtained through various methods, including flow cytometry and fluorescence microscopy image analysis.
Table 1: Quantification of Cell-Cell Interaction in a Direct Co-culture Model
| Experimental Condition | DiOC16(3) Labeled Effector Cells (Count) | Target Cells (Count) | Co-localized Events (Effector-Target) | Percentage of Interaction (%) |
| Control (Effector alone) | 50,000 | 0 | 0 | 0 |
| Control (Target alone) | 0 | 100,000 | 0 | 0 |
| Co-culture (1:1 ratio) | 48,500 | 97,000 | 15,520 | 32 |
| Co-culture (1:2 ratio) | 49,200 | 195,000 | 24,108 | 49 |
| Co-culture + Inhibitor X | 47,800 | 96,500 | 5,736 | 12 |
Table 2: Analysis of Paracrine Signaling in an Indirect Co-culture Model (Transwell Assay)
| Condition | DiOC16(3) Labeled Signaling Cells (in insert) | Target Cells (in well) | Target Cell Proliferation (Fold Change) | Target Cell Gene Expression (Target Gene Y, Fold Change) |
| Control (Target alone) | 0 | 50,000 | 1.0 | 1.0 |
| Co-culture | 25,000 | 50,000 | 2.5 | 4.2 |
| Co-culture + Signaling Inhibitor Z | 25,000 | 50,000 | 1.2 | 1.5 |
Experimental Protocols
Protocol 1: Labeling a Cell Population with DiOC16(3) for Co-culture
This protocol outlines the steps for staining a suspension of live cells with DiOC16(3).
Materials:
-
DiOC16(3) stock solution (1-2 mM in DMSO or DMF)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Cells in suspension at a density of 1 x 10^6 cells/mL
-
37°C incubator with 5% CO2
Procedure:
-
Prepare Staining Solution: Dilute the DiOC16(3) stock solution in serum-free medium or PBS/HBSS to a final working concentration of 1-10 µM. A starting concentration of 5 µM is recommended.[4]
-
Cell Staining: Add the DiOC16(3) working solution to the cell suspension.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[4] The optimal incubation time may vary depending on the cell type.
-
Washing: Centrifuge the cell suspension to pellet the cells. Remove the supernatant containing the dye.
-
Resuspension and Incubation: Resuspend the cell pellet in pre-warmed complete culture medium and incubate for an additional 30 minutes at 37°C to ensure the dye is fully incorporated into the membrane.[4]
-
Final Wash: Wash the cells twice more with pre-warmed complete culture medium to remove any residual unbound dye.
-
Cell Counting and Viability Check: Count the labeled cells and assess their viability using a suitable method (e.g., trypan blue exclusion).
-
Ready for Co-culture: The DiOC16(3)-labeled cells are now ready to be used in either direct or indirect co-culture experiments.
Protocol 2: Direct Co-culture Experiment
This protocol describes how to set up a direct co-culture experiment to study cell-cell contact-mediated interactions.
Materials:
-
DiOC16(3)-labeled cell population (from Protocol 1)
-
Unlabeled target cell population
-
Appropriate co-culture plates or dishes
-
Complete co-culture medium
Procedure:
-
Prepare Cell Suspensions: Prepare single-cell suspensions of both the DiOC16(3)-labeled cells and the unlabeled target cells at the desired concentrations.
-
Seeding: Seed the two cell populations together in the same culture vessel at the desired ratio (e.g., 1:1, 1:2).
-
Incubation: Incubate the co-culture under standard conditions (37°C, 5% CO2) for the desired duration of the experiment.
-
Analysis: Analyze the co-culture using fluorescence microscopy to visualize interactions or flow cytometry to quantify the populations and their interactions.
Protocol 3: Indirect Co-culture Experiment (Transwell System)
This protocol details the setup of an indirect co-culture using a Transwell system to investigate the effects of secreted factors (paracrine signaling).
Materials:
-
DiOC16(3)-labeled cell population (from Protocol 1)
-
Unlabeled target cell population
-
Transwell inserts with a suitable pore size (e.g., 0.4 µm to prevent cell migration)
-
Companion plates for Transwell inserts
-
Complete co-culture medium
Procedure:
-
Seed Target Cells: Seed the unlabeled target cell population in the lower chamber (the well of the companion plate).
-
Seed Labeled Cells: Seed the DiOC16(3)-labeled cell population in the upper chamber (the Transwell insert).
-
Assemble Co-culture: Carefully place the Transwell insert containing the labeled cells into the well containing the target cells. Ensure that the bottom of the insert is submerged in the medium of the lower chamber without touching the cell monolayer.
-
Incubation: Incubate the co-culture system under standard conditions (37°C, 5% CO2) for the desired experimental duration.
-
Analysis: After incubation, the two cell populations can be analyzed separately. The target cells in the well can be assessed for changes in proliferation, gene expression, or other functional readouts. The labeled cells in the insert can also be analyzed.
Mandatory Visualizations
Signaling Pathway Diagrams
References
Troubleshooting & Optimization
How to reduce DiOC16(3) photobleaching in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize DiOC16(3) photobleaching during fluorescence microscopy experiments.
Troubleshooting Guide
This guide addresses common issues encountered during DiOC16(3) imaging in a question-and-answer format.
Issue 1: Rapid loss of fluorescent signal during imaging.
-
Question: My DiOC16(3) signal is fading very quickly when I expose the sample to excitation light. What can I do to reduce this photobleaching?
-
Answer: Rapid signal loss is a classic sign of photobleaching. To mitigate this, you should implement a multi-pronged approach focusing on your imaging parameters and sample preparation.[1][2][3]
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[1][4] Neutral density filters can be used to decrease illumination intensity without altering the spectral quality of the light.[3]
-
Minimize Exposure Time: Shorten the camera exposure time to the minimum required for a clear image.[4] For time-lapse experiments, increase the interval between acquisitions.[1]
-
Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your imaging medium or mounting medium.[4]
-
Optimize Filter Sets: Ensure you are using high-quality filter sets that are well-matched to the excitation and emission spectra of DiOC16(3) to maximize signal detection and minimize the required excitation light.
-
Issue 2: Choosing the right antifade reagent for live-cell imaging with DiOC16(3).
-
Question: There are many antifade reagents available. Which one is best for live-cell imaging with DiOC16(3), and are there any compatibility issues?
-
Answer: For live-cell imaging, it is crucial to use antifade reagents that are non-toxic and cell-permeable.
-
Commercial Live-Cell Antifade Reagents: Reagents like ProLong™ Live Antifade Reagent are specifically designed for live-cell imaging and have been shown to be effective with a variety of fluorescent dyes and proteins with minimal impact on cell viability.[5]
-
Common Antifade Agents:
-
Trolox: A vitamin E analog that is a popular cell-permeable antioxidant used to reduce photobleaching in live-cell imaging. It works by quenching triplet states and scavenging reactive oxygen species.
-
n-Propyl gallate (NPG): Can be used in live cells but may have anti-apoptotic properties that could interfere with certain biological studies.[6]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another option for live-cell imaging, though it may also have anti-apoptotic effects.[6]
-
-
Compatibility with Cyanine Dyes: Be cautious with some antifade reagents. For instance, p-Phenylenediamine (PPD), while very effective, is generally used for fixed samples and can react with and damage cyanine dyes.[6]
-
Issue 3: Sample appears dim even with high excitation power, leading to rapid photobleaching when increasing intensity.
-
Question: I have to use high laser power to see my DiOC16(3) staining, which then quickly photobleaches. How can I improve my initial signal intensity?
-
Answer: A dim initial signal can force you to use imaging conditions that accelerate photobleaching. Here’s how to improve your starting signal:
-
Optimize Staining Protocol: Ensure your DiOC16(3) concentration and incubation time are optimized for your cell type to achieve bright and specific membrane staining.
-
Use a High-Sensitivity Detector: A high quantum efficiency camera or detector will allow you to capture a usable signal with lower excitation light levels.[4]
-
Check Microscope Alignment: Ensure the microscope's light path is correctly aligned to maximize the efficiency of light delivery and collection.
-
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to DiOC16(3)?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, DiOC16(3), upon exposure to excitation light.[3] When a DiOC16(3) molecule absorbs light, it enters an excited state. While it typically returns to the ground state by emitting a photon (fluorescence), it can also transition to a reactive triplet state. This triplet state can react with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically damage the fluorophore, rendering it non-fluorescent.[4] Cyanine dyes like DiOC16(3) are susceptible to this process.
Q2: Are there any imaging techniques that are inherently better at reducing photobleaching?
A2: Yes, certain advanced microscopy techniques can help.
-
Confocal Microscopy with Rapid Scanning: Using a confocal microscope with resonant scanning or other fast scanning methods can reduce the dwell time of the laser on any given point, which can decrease photobleaching.[7]
-
Multiphoton Microscopy: This technique uses a longer wavelength pulsed laser for excitation. The excitation is confined to the focal plane, which significantly reduces out-of-focus photobleaching and phototoxicity, making it ideal for imaging deep into thick samples.[4]
Q3: How can I minimize oxygen in my live-cell imaging experiment to reduce photobleaching?
A3: Since oxygen is a key player in photobleaching, reducing its availability can help. However, this can be challenging in live-cell imaging as cells require oxygen.
-
Oxygen Scavenging Systems: You can add an enzymatic oxygen scavenging system, such as glucose oxidase and catalase (often referred to as the "GOX" system), to your imaging medium.[4]
-
Commercial Reagents: Some commercial antifade reagents for live-cell imaging, like ProLong™ Live, are based on enzymatic systems that consume oxygen at the sample, thereby reducing photobleaching.[8]
-
Sealed Chambers: Using a sealed imaging chamber can limit the diffusion of atmospheric oxygen into your sample medium.[4]
Q4: Can the choice of imaging medium affect DiOC16(3) photostability?
A4: Yes, the composition of your imaging medium can influence photobleaching. Some standard cell culture media contain components like riboflavin and phenol red that can generate autofluorescence and potentially contribute to phototoxicity and photobleaching. For imaging, it is best to use an optically clear, buffered salt solution or a specially formulated "imaging medium" that lacks these components.
Quantitative Data Summary
While specific quantitative data for the photostability of DiOC16(3) with various antifade reagents was not found in the provided search results, the following table summarizes the general effectiveness of different strategies for reducing the photobleaching of cyanine dyes and other fluorophores. The effectiveness is categorized as High, Medium, or Low.
| Strategy | Effectiveness | Key Considerations |
| Use of Antifade Reagents | High | Choose a reagent compatible with live cells and cyanine dyes (e.g., Trolox, ProLong™ Live).[8] |
| Minimize Excitation Intensity | High | Use the lowest light dose that provides an adequate signal-to-noise ratio.[1][4] |
| Reduce Exposure Time | High | Limit the duration of light exposure for each image and the frequency of image acquisition.[1][4] |
| Use High-Sensitivity Detectors | Medium to High | Allows for the use of lower excitation power.[4] |
| Oxygen Scavenging | Medium to High | Can be very effective but must be compatible with maintaining cell health.[4] |
| Advanced Imaging Techniques | Medium to High | Techniques like multiphoton or rapid scanning confocal can significantly reduce photobleaching.[4][7] |
| Optimize Staining Protocol | Medium | A brighter initial stain requires less excitation light. |
| Use Appropriate Filter Sets | Medium | High-quality, matched filters improve signal collection efficiency. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of DiOC16(3) with an Antifade Reagent
This protocol provides a general workflow for staining live cells with DiOC16(3) and imaging with an antifade reagent to minimize photobleaching.
Materials:
-
DiOC16(3) stock solution (e.g., in DMSO or ethanol)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or other phenol red-free medium)
-
Live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent or Trolox)
-
Cells cultured on imaging-quality glass-bottom dishes or slides
-
Microscope equipped for fluorescence imaging with appropriate filter sets for DiOC16(3) (Excitation/Emission: ~484/501 nm)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a glass-bottom dish.
-
On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
-
DiOC16(3) Staining:
-
Prepare a working solution of DiOC16(3) in the imaging medium. The final concentration typically ranges from 1 to 10 µM, but should be optimized for your cell type and experimental conditions.
-
Remove the medium from the cells and add the DiOC16(3) working solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove unbound dye.
-
-
Application of Antifade Reagent:
-
Prepare the antifade reagent according to the manufacturer's instructions. For example, ProLong™ Live Antifade Reagent is typically diluted 1:100 in the imaging medium.[8] For Trolox, a final concentration of 0.1-1 mM is often used.
-
Replace the wash medium with the imaging medium containing the antifade reagent.
-
Incubate for at least 15-30 minutes before imaging to allow the reagent to take effect.[8]
-
-
Microscopy and Image Acquisition:
-
Place the dish on the microscope stage. If conducting a long-term experiment, use an environmental chamber to maintain 37°C and 5% CO2.
-
Locate the cells of interest using the lowest possible light intensity.
-
Minimize Photobleaching During Setup:
-
Acquisition Settings:
-
Set the excitation light to the lowest level that gives a detectable signal.
-
Use the shortest possible exposure time.
-
For time-lapse imaging, use the longest possible interval between frames that will still capture the biological process of interest.
-
-
Acquire images.
-
Visualizations
Caption: Experimental workflow for minimizing DiOC16(3) photobleaching.
Caption: Troubleshooting decision tree for DiOC16(3) photobleaching.
References
- 1. biocompare.com [biocompare.com]
- 2. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. ProLong™ Live Antifade Reagent, for live cell imaging, Pack of 5 | UtechProducts INC [shop.utechproducts.com]
- 6. Fluorescence Recovery after Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 7. mcgill.ca [mcgill.ca]
- 8. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - HK [thermofisher.com]
Solving DiOC16(3) aggregation and precipitation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lipophilic cyanine dye, DiOC16(3). The information provided addresses common challenges related to aggregation and precipitation during experimental use.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter when using DiOC16(3).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Cloudy or Precipitated Working Solution | High final concentration of DiOC16(3) in aqueous buffer. | Ensure the final concentration is in the low micromolar or nanomolar range. The aqueous solubility of lipophilic dyes is very low.[1] |
| Inadequate mixing when diluting the stock solution. | Rapidly inject the organic stock solution into the pre-warmed aqueous buffer while vortexing to promote rapid dispersion and prevent the formation of large aggregates.[1] | |
| High salt concentration in the buffer. | If the experimental protocol allows, consider using a buffer with a lower ionic strength, as high salt concentrations can promote the aggregation of dye molecules (salting-out effect).[2][3] | |
| Presence of proteins in the dilution buffer. | Avoid diluting the DiOC16(3) stock solution directly into protein-containing solutions like serum. Proteins can bind to the dye and contribute to aggregation.[4] | |
| Low or No Staining Signal | Dye aggregation or precipitation. | Prepare fresh working solutions and ensure proper dilution technique as described above. Aggregated dye will not efficiently stain cell membranes. |
| Insufficient dye concentration or incubation time. | Titrate the DiOC16(3) concentration and incubation time to determine the optimal conditions for your specific cell type and experimental setup. | |
| Cell viability issues. | Ensure cells are healthy and viable before and during the staining procedure. Compromised cell membranes may not retain the dye properly. | |
| High Background Fluorescence | Presence of dye aggregates in the working solution. | Filter the working solution through a 0.2 µm syringe filter to remove aggregates before applying it to the cells. |
| Incomplete removal of unbound dye. | Thoroughly wash the cells with an appropriate buffer after incubation to remove excess, unbound dye. Adding a protein solution like fetal bovine serum (FBS) can act as a "stop" reagent by binding to excess dye. |
Frequently Asked Questions (FAQs)
1. What is DiOC16(3) and what is it used for?
DiOC16(3) is a lipophilic, green-fluorescent cyanine dye.[5] It is primarily used to stain the cytoplasmic membranes of live cells.[5] Its fluorescence is environmentally sensitive, meaning it is weakly fluorescent in water but becomes highly fluorescent when incorporated into lipid membranes.[6] A key application of DiOC16(3) is the measurement of cell membrane potential, often in combination with a FRET acceptor dye like DPA (dipicrylamine).[5]
2. How should I prepare a stock solution of DiOC16(3)?
DiOC16(3) is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at concentrations greater than 5 mg/mL.[5] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO or DMF. Store the stock solution at -20°C, protected from light and moisture.[1]
3. Why does my DiOC16(3) solution precipitate when I add it to my cell culture medium or buffer?
This is a common issue with lipophilic dyes. DiOC16(3) is highly hydrophobic and has very low solubility in aqueous solutions.[1] When the concentrated organic stock solution is added to an aqueous buffer, the dye molecules can self-aggregate and precipitate if the dilution is not performed correctly or if the final concentration exceeds its aqueous solubility limit.
4. How can I prevent DiOC16(3) from precipitating?
To prevent precipitation, it is crucial to follow a proper dilution protocol. One effective method is to rapidly inject the organic stock solution into the pre-warmed aqueous buffer while vigorously vortexing.[1] This promotes the formation of a fine dispersion of the dye and facilitates its incorporation into the cell membranes rather than forming large aggregates. Additionally, keeping the final concentration of the organic solvent in the working solution low (typically below 1%) is important.[1]
5. What is the Critical Micelle Concentration (CMC) of DiOC16(3) and why is it important?
6. Can I sonicate my DiOC16(3) working solution to redissolve precipitates?
Sonication can be a useful technique to break up aggregates and help redissolve precipitated dye.[2] A bath sonicator is generally recommended. However, prevention of precipitation in the first place is the best approach. If you do sonicate, be mindful of potential heating and its effect on your experimental components.
7. How does the presence of serum or other proteins in the media affect DiOC16(3) staining?
Serum and other proteins contain hydrophobic binding sites that can interact with lipophilic dyes like DiOC16(3).[4] This can lead to the formation of dye-protein aggregates, reducing the amount of free dye available to stain the cells and potentially increasing background fluorescence. It is often recommended to stain cells in a serum-free medium and to use a protein-containing solution (like FBS) to quench the staining reaction and wash away excess dye.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source(s) |
| Molecular Weight | 921.30 g/mol | - | [5] |
| Excitation Wavelength (λex) | 484 nm | Methanol | [5] |
| Emission Wavelength (λem) | 501 nm | Methanol | [5] |
| Solubility | > 5 mg/mL | DMF, DMSO | [5] |
| Critical Micelle Concentration (CMC) | Not available in reviewed literature. A fluorogenic method using a similar dye (DiO) can be adapted for its determination. | - | [8][9] |
Experimental Protocols
Detailed Protocol for Staining Cells with DiOC16(3)
This protocol provides a general guideline for staining live cells with DiOC16(3). Optimal conditions may vary depending on the cell type and experimental design.
Materials:
-
DiOC16(3) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable physiological buffer
-
Cell culture medium (serum-free for staining, with serum for washing)
-
Live cells in suspension or adhered to a coverslip
Procedure:
-
Preparation of DiOC16(3) Stock Solution (e.g., 1 mM): a. Allow the DiOC16(3) vial to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM stock solution. c. Vortex thoroughly until the dye is completely dissolved. This may take some time. Gentle warming (e.g., 37°C) can aid dissolution. d. Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Preparation of DiOC16(3) Working Solution (e.g., 1-10 µM): a. Pre-warm your serum-free cell culture medium or physiological buffer to 37°C. b. Vortex the DiOC16(3) stock solution briefly. c. While vigorously vortexing the pre-warmed buffer, rapidly inject the required volume of the stock solution to achieve the desired final concentration (e.g., for a 5 µM working solution, add 5 µL of 1 mM stock to 995 µL of buffer). d. Use the working solution immediately. Do not store aqueous working solutions.
-
Staining Procedure:
-
For Suspension Cells: a. Centrifuge the cell suspension and resuspend the cell pellet in the pre-warmed, serum-free medium at the desired cell density. b. Add the DiOC16(3) working solution to the cell suspension and mix gently. c. Incubate for the desired time (typically 5-20 minutes) at 37°C, protected from light.
-
For Adherent Cells: a. Wash the cells with pre-warmed, serum-free medium. b. Add the DiOC16(3) working solution to the cells, ensuring the entire surface is covered. c. Incubate for the desired time at 37°C, protected from light.
-
-
Washing: a. After incubation, remove the staining solution. b. Wash the cells 2-3 times with pre-warmed medium containing serum or a protein solution (e.g., PBS with 1% BSA) to remove unbound dye. c. The cells are now ready for imaging or analysis.
Visualizations
Caption: Experimental workflow for staining live cells with DiOC16(3).
Caption: Factors leading to DiOC16(3) aggregation and precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Labeling of Vesicles with Lipophilic Fluorescent Dyes via the Salt-Change Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non‐Specific Particle Formation During Extracellular Vesicle Labelling With the Lipophilic Membrane Dye PKH26 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. 3,3′-Dioctadecyloxacarbocyanine perchlorate (DiO) as a fluorogenic probe for measurement of critical micelle concentration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Optimizing DiOC16(3) Staining: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing DiOC16(3) concentration in cell staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is DiOC16(3) and what are its primary applications? A1: DiOC16(3) is a green-fluorescent lipophilic cyanine dye featuring two C16 hydrocarbon chains.[1] Its lipophilic nature allows it to readily insert into lipid bilayers, making it suitable for staining cytoplasmic membranes in live cells.[1] It is often used for applications such as observing membrane dynamics and assessing cell membrane potential.[1]
Q2: What is the optimal starting concentration for DiOC16(3) staining? A2: The optimal concentration is highly dependent on the cell type, cell density, and experimental conditions. It is crucial to perform a concentration titration to determine the ideal balance between strong fluorescence signal and low cellular toxicity. A starting point for titration can be in the low micromolar (µM) range, based on protocols for similar long-chain carbocyanine dyes.
Q3: How can I minimize cytotoxicity and phototoxicity? A3: Cytotoxicity from lipophilic dyes is a known issue, with phototoxicity being a primary concern.[2][3] To mitigate these effects:
-
Use the lowest effective concentration: Determine this through careful titration.[4] Staining at low concentrations is less likely to be toxic.[5][6]
-
Minimize incubation time: Only incubate the cells for the time required to achieve adequate staining.
-
Reduce light exposure: Minimize the duration and intensity of excitation light during imaging to prevent photodynamic damage.[2][7] Use neutral density filters or lower laser power.[7]
Q4: My fluorescence signal is weak. What are the common causes? A4: Weak or no signal can stem from several factors:
-
The dye concentration is too low.
-
Incubation time is insufficient.
-
Cells are unhealthy or dead, preventing proper membrane integration.
-
The microscope's filter sets do not match the dye's excitation and emission spectra (Ex/Em: ~484/501 nm).[1][8]
Q5: I'm observing high background or non-specific staining. How can I fix this? A5: High background often results from excess dye that is not properly washed away or from dye precipitation.[9][10] Ensure adequate washing steps after staining.[9][11] If the dye precipitates in your aqueous buffer, consider preparing the final dilution immediately before use or filtering the staining solution.
Q6: How can I prevent photobleaching of the DiOC16(3) signal? A6: Photobleaching is the light-induced degradation of the fluorophore.[7] To reduce it, limit the sample's exposure to high-intensity light.[7] Acquire images efficiently, use the lowest possible laser power that provides a sufficient signal, and consider using anti-fade mounting media if applicable for your experimental setup.[4][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your staining protocol.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | 1. Suboptimal Dye Concentration: The concentration is too low for the specific cell type or density. | Perform a titration experiment to determine the optimal concentration that yields the best signal-to-noise ratio.[4] |
| 2. Incorrect Filter Sets: The microscope's excitation and emission filters are not aligned with DiOC16(3)'s spectra (~484/501 nm).[1][8] | Verify that the correct filters for a FITC/GFP channel are being used. | |
| 3. Poor Cell Health: Compromised or dead cells will not maintain the membrane integrity required for proper staining. | Check cell viability using a dye like Trypan Blue. Ensure you are using healthy, viable cells. | |
| 4. Insufficient Incubation: The dye has not had enough time to incorporate into the cell membranes. | Optimize the incubation time. Test a time course (e.g., 5, 10, 20 minutes) to find the ideal duration. | |
| High Background | 1. Dye Concentration Too High: Excess dye contributes to background fluorescence. | Reduce the dye concentration based on your titration results.[9] |
| 2. Inadequate Washing: Unbound dye remains in the sample, obscuring the specific signal. | Increase the number and/or duration of wash steps after staining, using fresh, pre-warmed buffer each time.[9] | |
| 3. Dye Precipitation: Lipophilic dyes can form aggregates in aqueous media, leading to non-specific fluorescent spots.[10][12] | Prepare the final staining solution fresh from a stock in DMSO or DMF.[1] If needed, centrifuge or filter the solution before use. | |
| Cell Toxicity / Death | 1. Dye Concentration is Toxic: High concentrations of lipophilic dyes can be cytotoxic.[2] | Lower the DiOC16(3) concentration significantly. Use the lowest possible concentration that provides an adequate signal. |
| 2. Phototoxicity: High-intensity light exposure during imaging generates reactive oxygen species, damaging the cells.[2][13][14] | Reduce laser power and exposure time.[7] Collect only the essential images needed for your analysis. | |
| 3. Prolonged Incubation: Leaving cells in the staining solution for too long can be detrimental. | Reduce the incubation time to the minimum required for effective staining. | |
| Rapid Photobleaching | 1. High Excitation Intensity: Excessive laser power accelerates the destruction of fluorophores. | Decrease the laser power. Use a more sensitive detector if available to compensate for the lower signal. |
| 2. Long Exposure Times: Continuous or repeated long exposures quickly degrade the signal. | Use shorter exposure times. For time-lapse imaging, increase the interval between acquisitions.[7] | |
| 3. Lack of Anti-Fade Reagent: The mounting medium does not protect the dye from photobleaching (for fixed cells). | If compatible with your live-cell experiment, use an imaging buffer with anti-fade properties. |
Experimental Protocols & Visualizations
General Staining Workflow
The following diagram outlines the standard workflow for staining live cells with DiOC16(3).
Caption: General workflow for live-cell membrane staining with DiOC16(3).
Protocol 1: General Staining of Live Cells
-
Prepare Stock Solution: Dissolve DiOC16(3) in high-quality, anhydrous DMSO or DMF to create a 1-5 mM stock solution.[1] Store this solution at 4°C or -20°C, protected from light.[1][12]
-
Cell Preparation: Culture cells to a desired confluency on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).
-
Prepare Staining Solution: On the day of the experiment, warm an appropriate physiological buffer (like HBSS) or complete culture medium to 37°C. Dilute the DiOC16(3) stock solution into the pre-warmed medium to the final desired concentration (determined by titration). Vortex immediately after dilution to prevent aggregation.
-
Staining: Aspirate the culture medium from the cells and gently add the staining solution.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells two to three times with the pre-warmed buffer or medium to remove unbound dye.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image immediately using a fluorescence microscope equipped with filters appropriate for green fluorescence (e.g., a standard FITC/GFP filter set).
Troubleshooting Logic for Weak Signal
This diagram illustrates a logical approach to diagnosing the cause of a weak or absent fluorescent signal.
Caption: A troubleshooting decision tree for diagnosing weak DiOC16(3) staining.
Protocol 2: Optimizing DiOC16(3) Concentration (Titration)
This protocol is essential for establishing the ideal dye concentration for your specific cell type and experimental setup.
-
Cell Seeding: Seed cells in a multi-well imaging plate (e.g., a 24- or 96-well glass-bottom plate) and culture to your desired confluency. Include several wells for an unstained (negative) control.
-
Prepare Serial Dilutions: Prepare a series of staining solutions with varying DiOC16(3) concentrations. For example, if your starting point is 5 µM, create dilutions at 10 µM, 5 µM, 2.5 µM, 1 µM, 0.5 µM, and 0.1 µM in pre-warmed medium.
-
Staining: Remove the culture medium and add the different concentrations of staining solution to separate wells. Add medium without dye to the control wells.
-
Incubate and Wash: Incubate and wash all wells as described in the general protocol.
-
Image: Using identical microscope settings (laser power, exposure time, gain), acquire images from the center of each well.
-
Analyze:
-
Signal Intensity: Quantify the mean fluorescence intensity of the stained cells at each concentration.
-
Cell Viability: Assess cell morphology and viability. Look for signs of stress, such as cell rounding, blebbing, or detachment, especially at higher concentrations.
-
Select Optimal Concentration: Choose the lowest concentration that provides a bright, clear signal with minimal background and no observable cytotoxicity.
-
Dye Properties
The table below summarizes the key properties of DiOC16(3) and a related, commonly used carbocyanine dye, DiOC6(3).
| Property | DiOC16(3) | DiOC6(3) |
| Full Name | 3,3'-Dihexadecyloxacarbocyanine Perchlorate | 3,3'-Dihexyloxacarbocyanine Iodide[8][15] |
| Fluorescence Color | Green[1] | Green[8][15] |
| Excitation (max) | ~484 nm[1][8] | ~484 nm[8] |
| Emission (max) | ~501 nm[1][8] | ~501 nm[8] |
| Primary Target | Cytoplasmic Membranes[1] | Endoplasmic Reticulum, Mitochondria[5][8][15] |
| Common Solvents | DMSO, DMF[1] | DMSO, DMF[8] |
| Key Feature | Long (C16) alkyl chains for stable membrane integration | Shorter (C6) alkyl chains |
References
- 1. biotium.com [biotium.com]
- 2. Fluorescent labeling of endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7 Helpful Hints for Staining and Imaging Cells - JangoCell [jangocell.com]
- 5. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. biotium.com [biotium.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
Troubleshooting uneven DiOC16(3) staining in cell cultures
Welcome to the technical support center for DiOC16(3) staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal and even staining results in their cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during DiOC16(3) staining, with a focus on resolving uneven staining patterns.
Q1: What is DiOC16(3) and how does it work?
DiOC16(3) (3,3'-dihexyloxacarbocyanine iodide) is a lipophilic, green-fluorescent dye that intercalates into the lipid bilayers of cell membranes.[1][2] Its mechanism is based on its affinity for hydrophobic environments. At low concentrations, it tends to accumulate in the mitochondria of living cells due to their membrane potential.[1] At higher concentrations, it will stain other cellular membranes, including the endoplasmic reticulum and the plasma membrane.[1][2]
Q2: I am observing patchy or uneven staining in my cell culture. What are the possible causes and solutions?
Uneven staining is a common issue that can arise from several factors throughout the experimental workflow.[3][4][5] Below is a breakdown of potential causes and how to address them.
| Potential Cause | Explanation | Troubleshooting Suggestions |
| Dye Aggregation | DiOC16(3) has a tendency to form aggregates, especially at high concentrations or in aqueous buffers, leading to punctate and uneven staining.[4][6] | - Filter the staining solution immediately before use.[4]- Prepare fresh working solutions for each experiment.[1]- Ensure the dye is fully dissolved in the initial stock solution (DMSO or ethanol).[1]- Consider gentle sonication of the stock solution before dilution. |
| Uneven Dye Distribution | Failure to evenly cover the entire cell culture surface with the staining solution can result in patchy staining.[3][4] | - For adherent cells, add the staining solution to a corner of the coverslip or dish and gently tilt to ensure even coverage.[1]- For suspension cells, ensure thorough but gentle mixing after adding the staining solution.[3] |
| Suboptimal Dye Concentration | The concentration of DiOC16(3) is critical. Too high a concentration can lead to aggregation and non-specific binding, while too low a concentration will result in a weak and potentially uneven signal.[3][7] | - Perform a titration experiment to determine the optimal concentration for your specific cell type and application. A typical starting range for the working solution is 1-10 µM.[1] |
| Inconsistent Incubation Conditions | Variations in incubation time and temperature can affect dye uptake and distribution. | - Ensure a consistent incubation temperature, typically 37°C.[1][8]- Optimize the incubation time for your cell type; a typical range is 2-20 minutes.[1][9] A time-course experiment is recommended to determine the optimal duration.[10][11] |
| Poor Cell Health | Unhealthy or dying cells can exhibit altered membrane integrity, leading to inconsistent and artifactual staining patterns. | - Ensure cells are in a logarithmic growth phase and have high viability before staining.- Handle cells gently throughout the procedure to minimize stress. |
| Inadequate Washing | Insufficient washing after staining can leave behind excess, unbound dye that can aggregate or contribute to high background, obscuring the true staining pattern.[3] | - Wash cells 2-3 times with pre-warmed (37°C) culture medium or buffer (e.g., PBS) after incubation.[1][8] |
| Issues with Adherent Cells | For adherent cells, factors like cell density and morphology can influence staining uniformity. | - Ensure cells are seeded at a consistent density and have formed a monolayer.- Be gentle when adding and removing solutions to avoid detaching cells. |
Experimental Protocols
Below are detailed protocols for preparing DiOC16(3) solutions and staining both suspension and adherent cells.
Preparation of DiOC16(3) Stock and Working Solutions
-
Stock Solution (1-10 mM):
-
Working Solution (1-10 µM):
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution in a suitable buffer, such as phosphate-buffered saline (PBS) or serum-free culture medium, to the desired final concentration.[1][8]
-
It is crucial to use the working solution immediately and not to store it.[1]
-
Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile glass coverslips or in culture dishes until the desired confluency is reached.
-
Gently aspirate the culture medium.
-
Wash the cells once with pre-warmed (37°C) PBS.
-
Add the DiOC16(3) working solution to the cells, ensuring the entire surface is evenly covered.[1]
-
Incubate at 37°C for the optimized duration (typically 2-20 minutes), protecting from light.[1][9]
-
Aspirate the staining solution.
-
Wash the cells 2-3 times with pre-warmed (37°C) culture medium or PBS to remove excess dye.[1]
-
Proceed with imaging or further experimental steps.
Staining Protocol for Suspension Cells
-
Harvest cells and centrifuge at a low speed (e.g., 110-250 x g) for 5 minutes.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in the DiOC16(3) working solution at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Incubate at 37°C for the optimized duration (typically 2-20 minutes), protecting from light.[1][9]
-
Centrifuge the cells to pellet them.
-
Aspirate the supernatant.
-
Gently resuspend the cell pellet in pre-warmed (37°C) culture medium or PBS to wash.
-
Repeat the centrifugation and wash steps 1-2 more times.[1]
-
Resuspend the final cell pellet in the desired buffer for analysis.
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and optimizing your DiOC16(3) staining experiments.
Caption: A logical workflow for troubleshooting uneven DiOC16(3) staining.
Caption: Pathway for optimizing DiOC16(3) staining concentration and time.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. biotium.com [biotium.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 6. biotium.com [biotium.com]
- 7. Optimization of staining conditions for microalgae with three lipophilic dyes to reduce precipitation and fluorescence variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: DiOC16(3) Membrane Labeling
Welcome to the technical support center for DiOC16(3) membrane labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the use of DiOC16(3), a lipophilic carbocyanine dye for labeling cell membranes.
Troubleshooting Guide
This section addresses specific issues that may arise during DiOC16(3) labeling experiments.
Question: My DiOC16(3) staining is uneven or patchy. What could be the cause and how can I fix it?
Answer: Uneven or patchy staining is a common artifact that can result from several factors.[1] The primary causes include poor dye solubility, formation of dye aggregates, and suboptimal labeling conditions.
Potential Causes and Solutions:
-
Dye Aggregation: DiOC16(3), like other long-chain carbocyanine dyes, has a tendency to form aggregates in aqueous solutions, leading to bright, punctate spots on the cell membrane instead of uniform labeling.[2][3]
-
Solution: Prepare fresh working solutions of DiOC16(3) for each experiment. Ensure the stock solution, typically dissolved in dimethylformamide (DMF) or dimethylsulfoxide (DMSO), is fully dissolved before diluting into your aqueous labeling buffer.[4][5][6] Vigorous vortexing of the stock solution and brief sonication can help break up small aggregates. Filtering the working solution through a 0.2 µm syringe filter can also remove larger aggregates.
-
-
Suboptimal Dye Concentration: Using a concentration of DiOC16(3) that is too high can promote aggregation and uneven binding.
-
Solution: Titrate the DiOC16(3) concentration to find the optimal level for your specific cell type and experimental conditions. Start with a concentration in the range of 1-10 µM and perform a dilution series to identify the lowest concentration that provides adequate signal with minimal background and patchiness.[6]
-
-
Inadequate Incubation Time: Insufficient incubation time may not allow for the dye to fully intercalate and diffuse laterally throughout the plasma membrane.[5]
-
Solution: Optimize the incubation time for your cell type. Typical incubation times range from 2 to 20 minutes at 37°C.[6] For some cell types, a longer incubation at a lower temperature (e.g., 4°C) followed by a brief incubation at 37°C can promote more uniform labeling.
-
-
Poor Cell Health: Unhealthy or dying cells can exhibit altered membrane integrity, leading to irregular dye uptake and staining patterns.
-
Solution: Ensure your cells are healthy and have a high viability before labeling. Perform a viability assay if you suspect poor cell health.
-
Question: I'm observing rapid signal loss (photobleaching) and my cells are dying during imaging (phototoxicity). How can I mitigate these effects?
Answer: Photobleaching and phototoxicity are significant challenges in live-cell imaging, especially with fluorescent dyes like DiOC16(3).[7][8][9] These phenomena are caused by the high-intensity light required for excitation.[7]
Strategies to Reduce Photobleaching and Phototoxicity:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by acquiring images less frequently in time-lapse experiments.[7]
-
Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent to protect the fluorophore from photobleaching.[10]
-
Optimize Imaging Settings: Use sensitive detectors (e.g., sCMOS cameras) that require less excitation light. Binning pixels can also increase signal-to-noise at the expense of some spatial resolution.
-
Choose the Right Fluorophore: If photostability is a major concern, consider alternative membrane dyes that may be more resistant to photobleaching.
Question: I'm seeing signal from DiOC16(3) in a channel intended for another fluorophore (signal bleed-through). How can I resolve this?
Answer: Signal bleed-through, also known as crosstalk, occurs when the emission spectrum of one fluorophore overlaps with the detection window of another.[11][12][13]
Solutions for Signal Bleed-through:
-
Select Spectrally Distinct Fluorophores: When designing multicolor imaging experiments, choose fluorophores with minimal spectral overlap.[11][12] The emission maximum of DiOC16(3) is around 501 nm.[2][14] Avoid using it with other green-emitting fluorophores.
-
Optimize Filter Sets: Use narrow bandpass emission filters that are specifically designed for your chosen fluorophores to minimize the collection of out-of-channel emissions.[12]
-
Sequential Imaging: If your microscope allows, acquire images for each channel sequentially rather than simultaneously. This prevents the excitation of one fluorophore from causing emission that bleeds into another's detection channel.
-
Spectral Unmixing: For advanced confocal or spectral imaging systems, linear spectral unmixing algorithms can be used to computationally separate the signals from spectrally overlapping fluorophores.
-
Staining Controls: Always prepare single-stained control samples for each fluorophore you are using. Image these controls in all channels to determine the degree of bleed-through and to set up proper compensation if your imaging software supports it.[10]
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission maxima of DiOC16(3)?
A1: The approximate excitation and emission maxima of DiOC16(3) in methanol are 484 nm and 501 nm, respectively.[2][14] These values can shift slightly when the dye is incorporated into a lipid membrane.
| Property | Wavelength (nm) |
| Excitation Maximum | ~484 |
| Emission Maximum | ~501 |
Q2: What is the recommended solvent for preparing DiOC16(3) stock solutions?
A2: Dimethylformamide (DMF) or dimethylsulfoxide (DMSO) are the recommended solvents for preparing DiOC16(3) stock solutions at a concentration of 1-2 mg/mL.[4][6] DMF is often preferred for DiO compounds.[5][6]
Q3: What is a typical working concentration for DiOC16(3) labeling?
A3: A typical working concentration for DiOC16(3) is between 1 and 10 µM in a serum-free medium or a suitable buffer like PBS or HBSS.[6] The optimal concentration should be determined empirically for each cell type and application.[6]
Q4: Can I fix cells after labeling with DiOC16(3)?
A4: Yes, cells labeled with DiOC16(3) can be fixed, typically with formaldehyde-based fixatives.[2] However, permeabilization with detergents like Triton X-100 may affect the localization of the dye in the membrane.[6]
Q5: How can I troubleshoot the formation of fluorescent aggregates in my staining solution?
A5: Aggregate formation is a known issue with lipophilic dyes.[2][3] To minimize this, prepare fresh working solutions, ensure the stock solution is fully dissolved (sonication can help), and consider filtering the final working solution before adding it to your cells.
Experimental Protocols
Protocol 1: General Staining of Adherent Cells with DiOC16(3)
-
Cell Preparation: Culture adherent cells on sterile glass coverslips or in imaging-compatible dishes until they reach the desired confluency.
-
Prepare Staining Solution:
-
Thaw the DiOC16(3) stock solution (typically 1 mM in DMF or DMSO) at room temperature.
-
Dilute the stock solution in a serum-free medium or a balanced salt solution (e.g., HBSS or PBS) to the desired final working concentration (e.g., 5 µM).[6] Mix well by vortexing.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm serum-free medium or buffer.
-
Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.
-
Incubate for 2-20 minutes at 37°C, protected from light.[6] The optimal time will vary depending on the cell type.
-
-
Wash:
-
Remove the staining solution.
-
Wash the cells two to three times with a pre-warmed complete culture medium to remove excess dye.[6]
-
-
Imaging: The cells are now ready for live-cell imaging. For fixed-cell imaging, proceed with your standard fixation protocol.
Protocol 2: Staining of Suspension Cells with DiOC16(3)
-
Cell Preparation: Harvest suspension cells and centrifuge at a low speed (e.g., 1000 rpm for 5 minutes) to pellet the cells.[6]
-
Resuspend Cells: Discard the supernatant and resuspend the cell pellet in a warm, serum-free medium at a density of approximately 1 x 10^6 cells/mL.[5][6]
-
Prepare Staining Solution: Prepare the DiOC16(3) working solution as described in Protocol 1.
-
Cell Staining:
-
Wash:
-
Centrifuge the labeled cells to pellet them.
-
Remove the supernatant and gently resuspend the cells in a warm complete culture medium.
-
Repeat the wash step two more times.[5]
-
-
Final Resuspension: Resuspend the final cell pellet in the desired medium for analysis by flow cytometry or for imaging.
Visual Guides
Caption: Troubleshooting workflow for common DiOC16(3) staining artifacts.
Caption: Logical flow for DiOC16(3) cell staining protocols.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. abpbio.com [abpbio.com]
- 6. apexbt.com [apexbt.com]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. researchgate.net [researchgate.net]
- 9. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 12. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
Technical Support Center: Optimizing DiOC16(3) Imaging
Welcome to the technical support center for DiOC16(3), a lipophilic carbocyanine dye used for staining cellular membranes, particularly the endoplasmic reticulum (ER). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is DiOC16(3) and what is it used for?
DiOC16(3) is a green-fluorescent, lipophilic dye that intercalates into cellular membranes. Its primary application is the visualization of the endoplasmic reticulum in both live and fixed cells. It can also be used for tracking cell migration, and assessing membrane integrity.[1]
Q2: What are the spectral properties of DiOC16(3)?
DiOC16(3) has an excitation maximum of approximately 484 nm and an emission maximum of around 501 nm, making it suitable for imaging with standard FITC/GFP filter sets.[1][2][3]
Q3: How should I prepare and store DiOC16(3)?
DiOC16(3) is typically dissolved in dimethyl sulfoxide (DMSO) or ethanol to create a stock solution, which should be stored at -20°C and protected from light. Working solutions are then prepared by diluting the stock solution in a suitable buffer, such as phosphate-buffered saline (PBS). It is recommended to use the working solution immediately and not to store it.
Q4: Can DiOC16(3) be used for both live and fixed cells?
Yes, DiOC16(3) is suitable for staining both live and fixed cells. However, the staining protocols will differ. For fixed cells, it's important to note that permeabilization with detergents like Triton X-100 may affect membrane integrity and, consequently, the staining pattern.[4]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from your stained structures, leading to a poor signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Excessive Dye Concentration | Titrate the DiOC16(3) concentration to find the optimal balance between signal intensity and background. Start with a lower concentration and incrementally increase it. |
| Inadequate Washing | Increase the number and duration of wash steps after staining to remove unbound dye. Use a gentle wash buffer like PBS. |
| Dye Aggregates | Prepare fresh working solutions of DiOC16(3) for each experiment. Consider filtering the working solution through a 0.2 µm syringe filter before use. |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a dye with a longer wavelength or employing spectral unmixing techniques if your imaging software supports it. |
Issue 2: Weak or No Signal
A faint or absent fluorescent signal can be due to several factors related to the staining protocol or the health of the cells.
| Possible Cause | Recommended Solution |
| Insufficient Dye Concentration | Increase the concentration of DiOC16(3) in your staining solution. Refer to the optimization table below for suggested ranges. |
| Short Incubation Time | Extend the incubation time to allow for sufficient dye uptake into the cellular membranes. |
| Cell Health | Ensure that cells are healthy and viable before staining, as compromised cells may not retain the dye effectively. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use the lowest laser power and shortest exposure time that provide an adequate signal. Consider using an anti-fade mounting medium for fixed cells. |
Issue 3: Uneven or Patchy Staining
Inconsistent staining across the cell population or within individual cells can lead to unreliable data.
| Possible Cause | Recommended Solution |
| Dye Aggregation | Ensure the DiOC16(3) working solution is well-mixed and free of visible precipitates. Sonication of the stock solution before dilution can sometimes help. |
| Uneven Cell Density | Plate cells at a consistent density to ensure uniform access to the staining solution. |
| Incomplete Permeabilization (for fixed cells) | If co-staining intracellular targets, ensure the permeabilization step is sufficient for antibody access without overly disrupting the membrane structure for DiOC16(3) staining. |
Experimental Protocols
Live Cell Staining Protocol for Adherent Cells
-
Cell Preparation: Culture adherent cells on glass-bottom dishes or coverslips to the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of DiOC16(3) in a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution) at a concentration range of 1-10 µM.
-
Staining: Remove the culture medium and wash the cells once with the buffer. Add the DiOC16(3) staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with the buffer to remove unbound dye.
-
Imaging: Image the cells immediately in fresh buffer.
Fixed Cell Staining Protocol for Adherent Cells
-
Cell Preparation: Culture adherent cells on coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If co-staining with intracellular antibodies, permeabilize the cells with a mild detergent like 0.1% Triton X-100 in PBS for 5-10 minutes. Note that this may affect DiOC16(3) staining.
-
Staining: Incubate the fixed (and permeabilized, if applicable) cells with DiOC16(3) working solution (1-10 µM in PBS) for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one with an anti-fade agent.
Quantitative Data Summary
The optimal concentration and incubation time for DiOC16(3) staining can vary depending on the cell type and experimental conditions. The following table provides a general guideline for optimizing the signal-to-noise ratio.
| Parameter | Low | Medium | High |
| DiOC16(3) Concentration | 1-2 µM | 2-5 µM | 5-10 µM |
| Incubation Time (Live Cells) | 10-15 min | 15-30 min | 30-45 min |
| Incubation Time (Fixed Cells) | 10-15 min | 15-30 min | 30-45 min |
| Expected Signal-to-Noise Ratio | Moderate | High | High (risk of increased background) |
Visualizations
Experimental Workflow for Improving Signal-to-Noise Ratio
Caption: A streamlined workflow for optimizing DiOC16(3) staining to achieve a high signal-to-noise ratio.
Endoplasmic Reticulum Stress Signaling Pathway (Unfolded Protein Response)
DiOC16(3) is often used to visualize the endoplasmic reticulum, a key organelle involved in the unfolded protein response (UPR) or ER stress. The following diagram illustrates the three main branches of the UPR signaling pathway.
Caption: The three major signaling branches of the Unfolded Protein Response (UPR) activated during ER stress.
References
Technical Support Center: DiOC16(3) Staining and Processing
This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of the lipophilic fluorescent dye DiOC16(3) with common cell fixation and permeabilization techniques.
Frequently Asked Questions (FAQs)
Q1: What is DiOC16(3) and how does it work?
DiOC16(3) is a green-fluorescent, lipophilic carbocyanine dye that stains the cytoplasmic membranes of living cells.[1] Its two long C16 hydrocarbon chains insert into the lipid bilayer, causing the dye to fluoresce brightly.[1] It is commonly used for labeling and tracking cells.
Q2: Can I use DiOC16(3) on fixed cells?
Yes, DiOC16(3) can be used on cells fixed with formaldehyde (paraformaldehyde, PFA). However, fixation with alcohols like methanol is generally not recommended as it can extract lipids and disrupt the membrane, leading to poor staining.[2]
Q3: Is DiOC16(3) compatible with permeabilization?
Yes, but with caution. Permeabilization is necessary for subsequent intracellular staining (e.g., with antibodies). Detergents like Triton™ X-100 or saponin can be used. However, these reagents can create pores in the cell membrane, which may lead to some dye leakage and a potential change in the dye's localization.[2]
Q4: What is the optimal excitation and emission wavelength for DiOC16(3)?
The optimal excitation and emission wavelengths for DiOC16(3) are approximately 484 nm and 501 nm, respectively.[1] It can be visualized using a standard FITC filter set.
Troubleshooting Guide
This guide addresses common issues encountered when using DiOC16(3) with fixation and permeabilization procedures.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Suboptimal Staining: Insufficient dye concentration or incubation time. | Optimize the DiOC16(3) concentration (typically 1-10 µM) and incubation time (usually 10-20 minutes at 37°C) for your specific cell type. |
| Photobleaching: Excessive exposure to excitation light. | Minimize light exposure during staining and imaging. Use an anti-fade mounting medium if possible. | |
| Dye Extraction: Use of alcohol-based fixatives (e.g., methanol). | Use formaldehyde-based fixatives (e.g., 4% PFA in PBS). Methanol can dissolve the lipid membrane and extract the dye.[3] | |
| Dye Leakage: Permeabilization with harsh detergents. | Use the mildest effective concentration of Triton™ X-100 (e.g., 0.1%) or consider using a milder detergent like saponin. Keep incubation times short.[4][5] | |
| High Background/Non-specific Staining | Excess Dye: Incomplete removal of unbound dye. | Ensure thorough washing steps (at least 3 times with PBS or a suitable buffer) after staining. |
| Dye Aggregation: Precipitation of the dye in aqueous buffer. | Prepare the DiOC16(3) working solution fresh and ensure it is well-dissolved in the buffer before adding to the cells. | |
| Cell Debris: Staining of dead cells and debris. | Use a viability dye to exclude dead cells from the analysis. Ensure gentle handling of cells to minimize lysis. | |
| Altered Cellular Morphology | Harsh Fixation: Fixation conditions are too harsh for the cells. | Optimize the fixation time and temperature. A shorter fixation time (e.g., 10-15 minutes at room temperature) is often sufficient. Ensure the fixative is fresh and at the correct pH.[6] |
| Permeabilization Effects: Detergents can alter membrane structure. | Use the lowest effective concentration of the permeabilizing agent and keep the incubation time to a minimum. | |
| Inconsistent Staining | Uneven Dye Distribution: Inadequate mixing of the dye with the cell suspension. | Gently vortex or pipette the cell suspension after adding the DiOC16(3) working solution to ensure even distribution. |
| Cell Clumping: Aggregation of cells before or during staining. | Ensure a single-cell suspension before staining. Pre-filtering the cell suspension may be necessary. |
Quantitative Data Summary
The following table provides a semi-quantitative overview of the expected performance of DiOC16(3) staining with different fixation and permeabilization methods, based on general principles of membrane dye behavior.
| Fixation Method | Permeabilization Method | Relative Signal Intensity | Membrane Integrity | Morphology Preservation | Notes |
| None (Live Cells) | None | High | High | High | Gold standard for membrane staining. |
| 4% Paraformaldehyde (PFA) | None | High | High | Good | Recommended for fixing DiOC16(3) stained cells when no intracellular staining is needed. |
| 4% Paraformaldehyde (PFA) | 0.1% Triton™ X-100 | Moderate to High | Moderate | Good | May cause some dye leakage. Optimize detergent concentration and incubation time.[5] |
| 4% Paraformaldehyde (PFA) | 0.1% Saponin | Moderate to High | Good | Good | A milder alternative to Triton™ X-100, potentially causing less dye leakage. Saponin's effects can be reversible.[5] |
| Cold Methanol (-20°C) | N/A (Methanol acts as both fixative and permeabilizing agent) | Low | Low | Poor | Not recommended. Methanol extracts lipids, leading to significant signal loss and poor morphology.[3] |
Disclaimer: This table provides estimated effects. Optimal conditions should be determined empirically for each cell type and experimental setup.
Experimental Protocols
Protocol 1: Staining of Live Cells with DiOC16(3)
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in a multi-well plate.
-
Staining Solution Preparation: Prepare a 1-10 µM working solution of DiOC16(3) in a serum-free medium or PBS.
-
Staining:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the DiOC16(3) staining solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with warm PBS or culture medium.
-
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters (Excitation/Emission: ~484/501 nm).
Protocol 2: Staining with DiOC16(3) followed by Fixation and Permeabilization
-
Live Cell Staining: Follow steps 1-4 of Protocol 1.
-
Fixation:
-
After the final wash, add 4% PFA in PBS to the cells.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the fixative and wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
Add 0.1% Triton™ X-100 or 0.1% Saponin in PBS to the fixed cells.
-
Incubate for 5-10 minutes at room temperature.
-
-
Washing:
-
Remove the permeabilization buffer and wash the cells three times with PBS.
-
-
Subsequent Staining (e.g., Immunofluorescence): Proceed with your standard protocol for intracellular staining.
-
Imaging: Mount the coverslips with an appropriate mounting medium and image.
Visualized Workflows and Relationships
Caption: Recommended workflows for DiOC16(3) staining.
Caption: Troubleshooting flowchart for weak DiOC16(3) fluorescence.
References
- 1. Fixation Strategies and Formulations | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: DiOC16(3) and Lipophilic Dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted transfer of DiOC16(3) and similar lipophilic dyes between cells in co-culture and cell tracking experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is DiOC16(3) and how does it label cells?
DiOC16(3) is a lipophilic carbocyanine dye that stains cell membranes. Due to its lipid-loving nature, it readily inserts into the plasma membrane and other intracellular membranes, such as the endoplasmic reticulum. It is weakly fluorescent in aqueous solutions but becomes brightly fluorescent upon incorporation into lipid bilayers. This property makes it a useful tool for labeling and tracking cells.
Q2: What are the primary mechanisms of DiOC16(3) dye transfer between cells?
Unintended transfer of DiOC16(3) between labeled and unlabeled cell populations can occur through several mechanisms:
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Gap Junction Intercellular Communication (GJIC): Gap junctions are channels that directly connect the cytoplasm of adjacent cells, allowing for the passage of small molecules and ions. While larger lipophilic dyes themselves may not readily pass through, smaller dye molecules or fluorescent breakdown products might.
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Passive Transfer and Membrane Fusion: Direct contact between cell membranes can lead to the passive exchange of lipids and membrane components, including the dye. This can be more prevalent in densely cultured cells.[1][2]
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Phagocytosis of Dead Cells: If some of the labeled cells die, they can be engulfed by neighboring viable cells, leading to a transfer of the fluorescent dye.
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Residual Dye in Media: Inadequate washing after the initial staining can leave residual dye in the culture medium, which can then label previously unstained cells.
Q3: Can DiOC16(3) transfer be completely eliminated?
Complete elimination of dye transfer can be challenging, especially in long-term co-culture experiments. However, by optimizing experimental protocols and, where appropriate, using inhibitors, dye transfer can be significantly minimized to a level that does not interfere with experimental readouts.
II. Troubleshooting Guide: Preventing DiOC16(3) Dye Transfer
This guide provides a systematic approach to troubleshooting and preventing unwanted dye transfer.
Issue 1: Observing fluorescence in the unlabeled cell population.
An inadequate staining protocol is a common cause of dye transfer. This can be due to excessive dye concentration, prolonged incubation, or insufficient washing.
Solution: Optimize the Staining Protocol
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Titrate Dye Concentration: Determine the lowest possible concentration of DiOC16(3) that provides adequate fluorescence for your detection method.
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Minimize Incubation Time: Use the shortest incubation time that results in sufficient cell labeling.
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Thorough Washing: After staining, wash the cells extensively with fresh, pre-warmed culture medium or PBS to remove any unbound dye.
III. Experimental Protocols
Protocol 1: Optimized Staining Protocol for DiOC16(3) to Minimize Transfer
This protocol is designed to achieve bright, uniform cell labeling while minimizing the potential for subsequent dye transfer.
Materials:
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DiOC16(3) stock solution (e.g., 1 mM in DMSO or ethanol)
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Serum-free culture medium or PBS
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Complete culture medium
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Cell suspension
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in serum-free medium. The absence of serum proteins is crucial during staining as they can bind to the dye and reduce labeling efficiency.
-
Prepare Staining Solution: Dilute the DiOC16(3) stock solution in serum-free medium to the desired final concentration (typically in the range of 1-10 µM). It is critical to determine the optimal concentration for your specific cell type and application by performing a titration.
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Cell Staining: Add the staining solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time should also be determined empirically.
-
Washing:
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Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
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Resuspend the cell pellet in 5-10 volumes of pre-warmed complete culture medium.
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Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all unbound dye.
-
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Final Resuspension: Resuspend the final cell pellet in the appropriate volume of complete culture medium for your experiment.
Protocol 2: Inhibition of Gap Junctions to Reduce Dye Transfer
This protocol describes the use of Carbenoxolone, a common gap junction inhibitor, to reduce dye transfer between cells.
Materials:
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Carbenoxolone stock solution (e.g., 100 mM in sterile water or PBS)
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DiOC16(3)-labeled cells (prepared as in Protocol 1)
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Unlabeled cells
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Complete culture medium
Procedure:
-
Prepare Cell Co-culture: Mix the DiOC16(3)-labeled and unlabeled cells at the desired ratio in complete culture medium.
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Inhibitor Treatment: Add Carbenoxolone to the co-culture medium to a final concentration of 50-100 µM. The optimal concentration may vary depending on the cell type and should be determined experimentally to ensure it is not cytotoxic.
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Incubation: Incubate the co-culture with the inhibitor for the duration of the experiment.
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Analysis: Analyze dye transfer using fluorescence microscopy or flow cytometry at desired time points.
IV. Quantitative Data
While specific quantitative data for the inhibition of DiOC16(3) transfer is limited, studies using hydrophilic dyes that pass through gap junctions, such as Calcein, demonstrate the effectiveness of gap junction inhibitors. The underlying principle of blocking the channel remains relevant for any molecule that may pass through it.
| Inhibitor | Target | Typical Concentration | Reported Inhibition of Dye Transfer (Hydrophilic Dyes) |
| Carbenoxolone | Pan-connexin inhibitor | 50-100 µM | Up to 80-90% |
| Meclofenamic Acid | Pan-connexin inhibitor | 50-100 µM | Up to 70-80% |
| Gap27 | Connexin43 mimetic peptide | 100-200 µM | Up to 60-70% |
Note: The effectiveness of these inhibitors should be empirically determined for your specific cell system and lipophilic dye.
V. Visualizations
Diagrams of Experimental Workflows and Mechanisms
References
DiOC16(3) Technical Support Center: Best Practices and Troubleshooting
This technical support guide provides researchers, scientists, and drug development professionals with best practices for the preparation, storage, and use of DiOC16(3), a lipophilic carbocyanine dye. It also includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is DiOC16(3) and what is it used for?
DiOC16(3) (3,3'-dihexadecyloxacarbocyanine perchlorate) is a green-fluorescent lipophilic dye commonly used to stain the cytoplasmic membranes of cells.[1] Its lipophilic nature allows it to insert into the lipid bilayer, where it becomes highly fluorescent.[1] It is widely used for:
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Staining cytoplasmic and intracellular membranes.[1]
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Cell tracing and tracking studies.
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Studies of membrane fluidity.
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Optical recordings of membrane potential.
Q2: What are the spectral properties of DiOC16(3)?
The spectral properties of DiOC16(3) are summarized in the table below.
| Property | Value (in Methanol) |
| Maximum Excitation (λex) | ~484 nm |
| Maximum Emission (λem) | ~501 nm |
Note: Spectral properties can be influenced by the solvent environment.
Q3: How should I prepare a stock solution of DiOC16(3)?
To prepare a stock solution, dissolve the solid DiOC16(3) in an appropriate organic solvent. Common solvents and recommended concentrations are detailed in the table below.
| Solvent | Recommended Stock Concentration |
| Dimethyl sulfoxide (DMSO) | 1-5 mg/mL |
| Dimethylformamide (DMF) | >5 mg/mL |
| Ethanol | 1-2.5 mg/mL |
To aid dissolution, gentle warming (up to 55°C) and vortexing or sonication may be necessary.[1]
Q4: How should I store DiOC16(3) solutions?
Proper storage is crucial to maintain the integrity of DiOC16(3).
| Form | Storage Temperature | Storage Conditions | Shelf Life |
| Solid | 4°C or -20°C | Protect from light and moisture. | At least 1 year |
| Stock Solution (in organic solvent) | -20°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | At least 6 months |
| Working Solution (aqueous) | 4°C | Prepare fresh and use within one day. Protect from light. | Not recommended for storage |
Q5: Can I use DiOC16(3) for staining fixed cells?
Yes, DiOC16(3) can be used to stain both live and fixed cells.[2] For fixed cells, it is recommended to use formaldehyde-based fixatives. Avoid using methanol or other organic solvents for fixation as they can extract lipids and lead to poor staining.[1]
Experimental Protocols
Staining Live Adherent Cells
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Prepare Staining Solution: Dilute the DiOC16(3) stock solution in a serum-free culture medium or a suitable buffer (e.g., HBSS or PBS) to a final working concentration of 1-10 µM.
-
Cell Preparation: Grow adherent cells on coverslips or in culture dishes.
-
Staining: Remove the culture medium and add the staining solution to the cells. Incubate for 5-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with a complete culture medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for green fluorescence.
Staining Live Cells in Suspension
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Cell Preparation: Harvest cells and resuspend them in a serum-free medium or buffer at a density of 1 x 10^6 cells/mL.
-
Staining: Add the DiOC16(3) working solution to the cell suspension and incubate for 5-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at low speed (e.g., 400 x g) for 3-5 minutes. Discard the supernatant and resuspend the cell pellet in a fresh, warm medium. Repeat the wash step twice.
-
Analysis: Resuspend the final cell pellet in the desired buffer for analysis by flow cytometry or fluorescence microscopy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient Dye Concentration: The concentration of DiOC16(3) is too low for optimal staining. | Increase the working concentration of the dye. Titrate the concentration to find the optimal level for your specific cell type and experimental conditions. |
| Short Incubation Time: The dye has not had enough time to incorporate into the cell membrane. | Increase the incubation time. Optimal times can range from 5 to 30 minutes, and may need to be determined empirically. | |
| Cell Viability Issues: The cells are not healthy, which can affect membrane integrity and dye uptake. | Ensure you are using a healthy cell population. Check cell viability before and after staining. | |
| Photobleaching: The fluorescent signal is fading due to excessive exposure to excitation light. | Minimize the exposure of stained cells to light. Use an anti-fade mounting medium if applicable for fixed cells. | |
| High Background/Non-specific Staining | Excessive Dye Concentration: Using too high a concentration of DiOC16(3) can lead to non-specific binding and high background. | Reduce the working concentration of the dye. Perform a concentration titration to find the optimal balance between signal and background. |
| Inadequate Washing: Unbound dye molecules have not been sufficiently washed away. | Increase the number and/or duration of the washing steps after staining to thoroughly remove any unbound dye. | |
| Dye Aggregation/Precipitation: The dye has formed aggregates in the aqueous working solution, which can appear as bright, punctate staining. | Prepare the working solution fresh immediately before use. Ensure the stock solution is fully dissolved before dilution. Consider brief sonication of the working solution. Organic solvents in the final staining solution are not always necessary and can sometimes increase debris.[3][4] | |
| Uneven or Patchy Staining | Incomplete Dissolution of Stock Solution: The stock solution was not fully dissolved, leading to uneven dye distribution in the working solution. | Ensure the solid DiOC16(3) is completely dissolved in the organic solvent. Gentle warming and vortexing can help.[1] |
| Poor Cell Health: Unhealthy or dying cells can exhibit uneven membrane staining. | Use a healthy and viable cell population for your experiments. | |
| Cell Clumping: Cells are clumping together, preventing uniform access of the dye to all cell surfaces. | Ensure a single-cell suspension before staining, especially for suspension cells. | |
| Cell Toxicity | High Dye Concentration: Lipophilic dyes can be toxic to cells at high concentrations. | Use the lowest effective concentration of DiOC16(3). Determine the optimal concentration through a titration experiment. |
| Prolonged Incubation: Extended exposure to the dye can be detrimental to cell health. | Minimize the incubation time to the shortest duration that provides adequate staining. | |
| Solvent Toxicity: The organic solvent used for the stock solution may be toxic to cells if not sufficiently diluted. | Ensure the final concentration of the organic solvent in the working solution is very low (typically <0.5%) and non-toxic to your cells. |
Visualized Experimental Workflow
Caption: Workflow for staining cells with DiOC16(3).
References
Validation & Comparative
DiOC16(3) vs. DiOC18(3) (DiO): A Comparative Guide for Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
Lipophilic carbocyanine dyes are indispensable tools for visualizing and studying the dynamic nature of cellular membranes. Among these, DiOC16(3) and DiOC18(3) (commonly known as DiO) are two widely used green fluorescent probes. Their utility in techniques such as Fluorescence Recovery After Photobleaching (FRAP), Fluorescence Loss in Photobleaching (FLIP), and single-molecule tracking has provided invaluable insights into membrane fluidity, lipid raft dynamics, and cell signaling. This guide offers an objective comparison of DiOC16(3) and DiOC18(3), supported by their physicochemical properties and general experimental protocols, to aid researchers in selecting the optimal probe for their specific application.
Key Properties and Comparison
The primary structural difference between DiOC16(3) and DiOC18(3) lies in the length of their hydrophobic alkyl chains, with DiOC16(3) possessing two C16 chains and DiOC18(3) having two C18 chains. While both dyes share identical spectral properties, this variation in hydrophobicity can influence their interaction with the lipid bilayer and potentially affect their diffusion characteristics and membrane partitioning behavior.
Quantitative Data Summary
| Property | DiOC16(3) | DiOC18(3) (DiO) | Reference |
| Molecular Formula | C₅₅H₈₈N₂O₉ | C₅₃H₈₅ClN₂O₆ | |
| Molecular Weight | 921.30 g/mol | 882.00 g/mol | |
| Excitation Maximum (λex) | 484 nm (in Methanol) | 484 nm (in Methanol) | |
| Emission Maximum (λem) | 501 nm (in Methanol) | 501 nm (in Methanol) | |
| Extinction Coefficient (ε) | ~130,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | |
| Solubility | Soluble in DMF and DMSO | Soluble in Ethanol, anhydrous DMSO, and anhydrous DMF |
Performance in Membrane Studies: A Comparative Analysis
Direct quantitative comparisons of the performance of DiOC16(3) and DiOC18(3) in membrane studies are not extensively documented in peer-reviewed literature. However, based on the general principles of membrane biophysics and the behavior of carbocyanine dyes, we can infer their relative performance characteristics.
Lateral Diffusion: The lateral diffusion of lipophilic probes within a lipid bilayer is influenced by factors such as the viscosity of the membrane and the size of the diffusing molecule. While the longer alkyl chains of DiOC18(3) might be expected to have a slightly greater interaction with the hydrophobic core of the membrane, studies on dialkylcarbocyanine dyes have suggested that their lateral diffusion coefficients in uniform fluid- and gel-phase bilayers are largely independent of the alkyl chain length. Therefore, it is anticipated that both DiOC16(3) and DiOC18(3) will exhibit similar diffusion coefficients in a given membrane system. Any observed differences would likely be subtle and dependent on the specific lipid composition and phase of the membrane being studied.
Labeling Efficiency and Cell Loading: The shorter alkyl chains of DiOC16(3) may confer slightly greater ease of loading into cell suspensions compared to the more hydrophobic DiOC18(3). This could be advantageous for applications requiring rapid and efficient labeling of a large number of cells. However, both dyes effectively incorporate into the plasma membrane of live cells.
Experimental Protocols
General Protocol for Cell Membrane Labeling
This protocol provides a general guideline for staining live cells with either DiOC16(3) or DiOC18(3). Optimization may be required depending on the cell type and experimental conditions.
-
Prepare a Stock Solution: Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 1-5 mM. Store the stock solution at -20°C, protected from light.
-
Prepare a Staining Solution: Dilute the stock solution in a serum-free medium or a suitable buffer (e.g., HBSS or PBS) to a final working concentration of 1-10 µM.
-
Cell Staining:
-
For adherent cells: Grow cells on coverslips. Remove the culture medium and wash the cells with a pre-warmed buffer. Add the staining solution to cover the cells and incubate for 5-20 minutes at 37°C.
-
For suspension cells: Centrifuge the cells and resuspend them in the staining solution at a density of 1 x 10⁶ cells/mL. Incubate for 5-20 minutes at 37°C.
-
-
Wash:
-
For adherent cells: Gently aspirate the staining solution and wash the cells two to three times with a pre-warmed complete culture medium.
-
For suspension cells: Centrifuge the cells to pellet them, remove the staining solution, and resuspend the cells in a pre-warmed complete culture medium. Repeat the wash step two to three times.
-
-
Imaging: The labeled cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., FITC filter set).
Protocol for Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful technique to measure the lateral mobility of fluorescently labeled molecules in a membrane.
-
Cell Preparation and Labeling: Prepare and label the cells with either DiOC16(3) or DiOC18(3) as described in the general labeling protocol. Mount the coverslip with the labeled cells onto a microscope slide.
-
Microscope Setup: Use a confocal laser scanning microscope equipped with a high-power laser for photobleaching.
-
Pre-bleach Imaging: Acquire a few images of the region of interest (ROI) at low laser power to establish the initial fluorescence intensity.
-
Photobleaching: Use a high-intensity laser beam to photobleach a defined ROI on the cell membrane.
-
Post-bleach Imaging: Immediately after photobleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached dye molecules diffuse into the bleached area.
-
Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. The rate of fluorescence recovery can be used to calculate the diffusion coefficient (D) and the mobile fraction (Mf) of the dye.
Visualizations
Caption: Workflow for FRAP-based membrane fluidity analysis.
Caption: Key structural difference between DiOC16(3) and DiO.
Conclusion
Both DiOC16(3) and DiOC18(3) are excellent fluorescent probes for studying membrane dynamics. The choice between them may depend on subtle factors related to experimental convenience and specific membrane compositions.
-
DiOC16(3) may be slightly easier to load into cells due to its shorter alkyl chains, making it a good choice for high-throughput applications or cell types that are difficult to label.
-
DiOC18(3) (DiO) , being a widely used and well-characterized probe, has a vast body of literature supporting its use in a variety of membrane studies.
Given that their lateral diffusion rates are expected to be similar in many contexts, the selection can often be made based on availability and historical precedent within a particular research area. For novel or sensitive applications, it is recommended to empirically test both dyes to determine the optimal probe for the specific experimental system.
A Comparative Guide to Neuronal Tracing: DiOC16(3) vs. DiI
For researchers, scientists, and drug development professionals navigating the complexities of neuronal tracing, the selection of an appropriate lipophilic dye is a critical decision that profoundly impacts experimental outcomes. This guide provides a detailed, data-driven comparison of two carbocyanine dyes: the well-established DiI and the less-characterized DiOC16(3).
Introduction to Lipophilic Tracers
Lipophilic carbocyanine dyes, such as DiI and DiOC16(3), are invaluable tools for anterograde and retrograde labeling of neurons. Their mechanism of action involves the insertion of long hydrocarbon chains into the lipid bilayer of the cell membrane. Once incorporated, these dyes diffuse laterally, staining the entire neuron, including its intricate dendritic and axonal arborizations. This property allows for the detailed visualization of neuronal morphology and the mapping of neural circuits.
DiI: The Established Standard
1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI) is a lipophilic carbocyanine dye that has been a mainstay in neuronal tracing for decades. Its extensive use has resulted in a wealth of experimental data and well-established protocols for a wide range of applications in both fixed and, to a lesser extent, living tissues.
DiOC16(3): A Less Explored Alternative
3,3'-dihexadecyloxacarbocyanine perchlorate (DiOC16(3)) is another member of the carbocyanine dye family. While it is known as a green fluorescent lipophilic dye used for staining cytoplasmic membranes, its specific application and performance as a neuronal tracer are not as extensively documented as those of DiI.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for DiOC16(3) and DiI. It is important to note that specific data for DiOC16(3) in neuronal tracing is limited, and some parameters are inferred from its general properties and in comparison to other green-emitting lipophilic dyes like DiO.
| Feature | DiOC16(3) | DiI |
| Excitation Maximum | ~482 nm | ~549 nm |
| Emission Maximum | ~500 nm | ~565 nm |
| Fluorescence Color | Green | Orange-Red |
| Diffusion Rate in Fixed Tissue | Likely slower than DiI (inferred) | ~0.2-0.6 mm/day |
| Toxicity | Data not available for neurons | Generally low toxicity in vitro and in vivo |
| Signal Stability/Photostability | Data not available for neuronal tracing | High photostability, but can photobleach with prolonged UV exposure |
| Fixability | Not inherently fixable | Not inherently fixable, but fixable analogs exist (e.g., CM-DiI) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are established protocols for DiI and a generalized protocol for DiOC16(3) based on standard practices for lipophilic dyes.
DiI Neuronal Tracing Protocol (for Fixed Tissue)
This protocol is adapted from established methods for tracing neuronal connections in post-mortem tissue.
Materials:
-
DiI (solid crystals or dissolved in a suitable solvent like DMF or ethanol)
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Mounting medium with an anti-fading agent
-
Glass micropipettes or fine insect pins
-
Vibratome or cryostat for sectioning
Procedure:
-
Tissue Fixation: Perfuse the animal with 4% PFA in PBS. Post-fix the brain or tissue of interest in the same fixative for at least 24 hours at 4°C. Longer fixation times may slow dye diffusion.
-
Dye Application:
-
Crystal Application: Carefully insert a small crystal of DiI into the desired neuronal structure using a fine insect pin or the tip of a glass micropipette.
-
Solution Application: Alternatively, apply a small volume of a concentrated DiI solution (e.g., 2-5% in DMF or ethanol) via microinjection.
-
-
Incubation: Incubate the tissue in 4% PFA at 37°C in the dark for a period ranging from several days to weeks, depending on the required tracing distance. The incubation solution should be changed periodically.
-
Sectioning: Section the tissue at the desired thickness (e.g., 50-100 µm) using a vibratome or cryostat.
-
Mounting: Mount the sections on glass slides using an aqueous mounting medium containing an anti-fade reagent to preserve the fluorescent signal.
-
Imaging: Visualize the labeled neurons using fluorescence microscopy with appropriate filter sets for DiI (e.g., TRITC filter set).
Generalized DiOC16(3) Neuronal Tracing Protocol (Inferred)
This protocol is a general guideline based on the properties of DiOC16(3) as a lipophilic dye and protocols for similar green-emitting tracers. Optimization will be required for specific applications.
Materials:
-
DiOC16(3) (likely dissolved in DMF or DMSO)
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Mounting medium with an anti-fading agent
-
Glass micropipettes for injection
-
Vibratome or cryostat for sectioning
Procedure:
-
Tissue Fixation: Follow the same fixation protocol as for DiI.
-
Dye Preparation: Prepare a working solution of DiOC16(3) in a suitable solvent like DMF or DMSO. The optimal concentration will need to be determined empirically.
-
Dye Application: Apply the DiOC16(3) solution to the target region via microinjection.
-
Incubation: Incubate the tissue in 4% PFA at 37°C in the dark. Given that green-emitting dyes often diffuse slower than red-emitting ones, a longer incubation period compared to DiI may be necessary for equivalent tracing distances.
-
Sectioning: Section the tissue as described for the DiI protocol.
-
Mounting: Mount the sections using an aqueous mounting medium with an anti-fade reagent.
-
Imaging: Visualize the labeled neurons using fluorescence microscopy with a filter set appropriate for green fluorescence (e.g., FITC filter set).
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using the DOT language outline the key steps in neuronal tracing with these dyes.
A Comparative Guide to Potentiometric Dyes: DiOC16(3) and Alternatives for Membrane Potential Measurement
For Researchers, Scientists, and Drug Development Professionals
The measurement of cellular membrane potential is fundamental to understanding a vast array of physiological processes, from nerve impulse propagation and muscle contraction to cell signaling and viability.[1] Potentiometric dyes, fluorescent probes that report changes in membrane potential, are indispensable tools for these investigations, particularly in cells too small for traditional electrophysiology techniques.[2] These dyes are broadly categorized into two main classes—slow-response and fast-response—based on their mechanism and the speed of their optical signal.[1]
This guide provides an objective comparison of DiOC16(3), a lipophilic carbocyanine dye, with other commonly used potentiometric dyes. We will delve into their mechanisms of action, performance characteristics, and typical applications, supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable dye for your research needs.
Understanding the Mechanisms: Slow vs. Fast-Response Dyes
Potentiometric dyes operate via two distinct mechanisms, which dictates their suitability for different biological questions.
-
Slow-Response Dyes: This category, which includes the carbocyanine family (like DiOC16(3), DiOC6(3), DiOC5(3)), rhodamines (TMRE, TMRM), and oxonols (DiBAC4(3)), functions by changing their transmembrane distribution in response to shifts in membrane potential.[3][4] Cationic dyes, such as DiOC16(3), accumulate in hyperpolarized cells (more negative inside), leading to changes in fluorescence due to aggregation or quenching.[5] Conversely, depolarization causes the dye to leak out, altering the fluorescence signal.[1] While their response time is on the order of seconds to minutes, they typically produce a much larger fluorescence change per millivolt compared to fast-response dyes.[6] This makes them ideal for studying changes in average membrane potentials in non-excitable cells, assessing mitochondrial function, and for applications like cell viability assays and high-throughput drug screening.[1]
-
Fast-Response Dyes: These are typically styryl dyes (e.g., Di-4-ANEPPS, RH series) or FRET-based systems.[3] They operate by undergoing a rapid, electric field-driven change in their electronic structure, which alters their fluorescence properties.[2][4] This mechanism allows them to detect transient membrane potential changes on a millisecond timescale, making them the probes of choice for monitoring action potentials in excitable cells like neurons and cardiomyocytes.[1] However, the magnitude of their fluorescence change is often small, typically a 2-10% change per 100 mV.
References
- 1. Membrane Potential Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Potentiometric_dyes [bionity.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Small molecule fluorescent voltage indicators for studying membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
Validating DiOC16(3) FRET Data with Patch-Clamp: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of cellular membrane potential is crucial for understanding a wide range of physiological processes and for the screening of potential therapeutics. While the patch-clamp technique remains the gold standard for its precision, optical methods using voltage-sensitive fluorescent dyes, such as the DiOC16(3)/DPA FRET system, offer a high-throughput and less invasive alternative. This guide provides an objective comparison of these two techniques, supported by experimental data, detailed protocols, and workflow visualizations to assist in the validation and application of these powerful methodologies.
Overview of Membrane Potential Measurement Techniques
The patch-clamp technique is a powerful electrophysiological method that allows for the direct measurement of ion flow and membrane potential from a single cell.[1][2] By forming a high-resistance "giga-seal" between a glass micropipette and the cell membrane, it provides unparalleled resolution of electrical activity, making it the definitive method for validating other techniques.[1]
The DiOC16(3)/DPA FRET system is an optical method for measuring membrane potential changes.[3][4] It utilizes Förster Resonance Energy Transfer (FRET), a mechanism where energy is transferred from an excited donor fluorophore to a nearby acceptor molecule. In this system, DiOC16(3) (DiO), a lipophilic green fluorescent dye, acts as a stationary FRET donor embedded in the plasma membrane.[3] Dipicrylamine (DPA), a mobile anionic quencher, serves as the FRET acceptor. As the membrane potential changes, DPA rapidly redistributes within the membrane, altering its distance from DiO and thus modulating the FRET efficiency and the resulting fluorescence signal.[3]
Quantitative Comparison of DiOC16(3) FRET and Patch-Clamp
The validation of the DiOC16(3)/DPA FRET system against the patch-clamp technique is essential to ensure the reliability of the optical data. Key performance metrics from simultaneous recordings in various cell types are summarized below.
| Parameter | DiOC16(3)/DPA FRET | Patch-Clamp | Cell Type | Reference |
| Sensitivity | 56% ΔF/F per 100 mV | Direct mV measurement | HEK-293 Cells | [5][6] |
| >25% ΔF/F per 100 mV | Direct mV measurement | Neuronal Cultures & Brain Slices | [5][6] | |
| Response Speed (Time Constant) | ~0.1 ms | Microsecond resolution | HEK-293 Cells | [5] |
| Temporal Fidelity | Faithfully reports submillisecond voltage changes and action potential waveforms | Gold standard for temporal resolution | HEK-293 Cells & Cultured Neurons | [5] |
Effects of DPA on Neuronal Excitability
A critical consideration for any optical probe is its potential to perturb the biological system under investigation. The mobile FRET acceptor, DPA, can introduce a capacitive load on the cell membrane, potentially altering neuronal firing properties. The following table summarizes the effects of varying DPA concentrations on action potential (AP) characteristics in cultured hippocampal neurons, as measured by patch-clamp.
| DPA Concentration | Effect on AP Amplitude | Effect on AP Width | Conclusion | Reference |
| Up to 2 µM | Undetectably altered | Undetectably altered | Minimal perturbation | [6] |
| 5 µM | Slightly perturbed | Slightly perturbed | Minor effects observed | [6] |
These findings indicate that at concentrations up to 2 µM, DPA has a negligible effect on the key characteristics of neuronal action potentials, validating the use of the DiOC16(3)/DPA FRET system for studying neuronal activity with high fidelity.[6]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these techniques.
DiOC16(3)/DPA FRET Protocol for Membrane Potential Imaging
This protocol is adapted from studies validating the DiO/DPA FRET pair.[5]
-
Cell Preparation: Culture cells (e.g., HEK-293 or primary neurons) on glass coverslips suitable for imaging.
-
DiOC16(3) Labeling:
-
Prepare a 2 mM stock solution of DiOC16(3) in DMSO.
-
For labeling, incubate cells with DiOC16(3) for a sufficient duration to achieve stable membrane staining. In some preparations, a cell-attached patch pipette containing DiOC16(3) can be used to label individual cells in situ.[5]
-
-
DPA Application:
-
Prepare a 20 mM stock solution of DPA in DMSO.
-
Before imaging, pre-incubate the cells in an extracellular solution containing the desired final concentration of DPA (e.g., 1-5 µM) for at least 45 minutes to ensure equilibrium.[5]
-
Continuously perfuse the cells with the DPA-containing solution throughout the experiment.
-
-
Imaging:
-
Use a confocal or epifluorescence microscope equipped for FRET imaging.
-
Excite the DiOC16(3) donor at its excitation maximum (~484 nm) and collect the emitted fluorescence at its emission maximum (~501 nm).[7]
-
Record the fluorescence intensity changes over time in response to stimuli that alter membrane potential.
-
The change in fluorescence (ΔF) relative to the baseline fluorescence (F) is used to quantify changes in membrane potential.
-
Whole-Cell Patch-Clamp Protocol
This is a generalized protocol for whole-cell patch-clamp recordings.[1][8]
-
Solution Preparation:
-
Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Intracellular Solution: Prepare an internal solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[8]
-
-
Recording:
-
Place the coverslip with cells in a recording chamber and perfuse with aCSF.
-
Under microscopic guidance, approach a cell with the micropipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply brief, strong suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Current-Clamp Mode: To measure membrane potential, operate the amplifier in current-clamp mode. The resting membrane potential can be measured at zero current injection, and changes in membrane potential in response to stimuli can be recorded.[8]
-
Voltage-Clamp Mode: To control the membrane potential and measure ionic currents, use the voltage-clamp mode.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for validating DiOC16(3) FRET data with patch-clamp and the underlying principle of the FRET-based measurement.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. Submillisecond Optical Reporting of Membrane Potential In Situ Using a Neuronal Tracer Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Submillisecond optical reporting of membrane potential in situ using a neuronal tracer dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DiO/DPA Membrane Potential Detection Kit - Biotium [bioscience.co.uk]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Comparative Guide to Staining the Endoplasmic Reticulum: DiOC16(3) vs. Alternatives
For researchers, scientists, and drug development professionals seeking to visualize the endoplasmic reticulum (ER), the choice of a fluorescent probe is critical for generating accurate and reproducible data. This guide provides a comprehensive cross-validation of DiOC16(3), a lipophilic carbocyanine dye, with other commonly used organelle markers for the ER: ER-Tracker™ Green and anti-calreticulin immunofluorescence.
This comparison focuses on key performance indicators, including specificity, photostability, and cytotoxicity, supported by detailed experimental protocols and data presented for easy comparison.
Performance Comparison of ER Staining Reagents
The selection of an appropriate ER marker depends on the specific experimental requirements, such as whether live- or fixed-cell imaging is necessary, and the sensitivity to potential artifacts. The following table summarizes the key characteristics of DiOC16(3), ER-Tracker™ Green, and anti-calreticulin antibodies.
| Feature | DiOC16(3) | ER-Tracker™ Green | Anti-Calreticulin Antibody |
| Target | Lipophilic membranes | Sulfonylurea receptors on the ER | Calreticulin protein in the ER lumen |
| Cell Type | Live and fixed cells | Primarily live cells | Fixed and permeabilized cells |
| Mechanism | Accumulation in lipid bilayers | Specific binding to receptors | Antibody-antigen recognition |
| Specificity | Moderate; may stain other membranes | High for the ER[1] | Very high for the ER |
| Photostability | Generally high for cyanine dyes[2] | Good | Dependent on the fluorophore conjugate |
| Cytotoxicity | Moderate; can be toxic at higher concentrations[3] | Low at recommended concentrations[1] | Not applicable for live cells |
| Excitation/Emission (nm) | ~484 / 501[4] | ~504 / 511[1] | Dependent on the fluorophore conjugate |
Experimental Data Summary
While direct head-to-head quantitative data for photobleaching rates and cytotoxicity (IC50 values) between DiOC16(3) and ER-Tracker™ Green in the same experimental setup is limited in the available literature, qualitative comparisons and data from analogous compounds provide valuable insights.
| Parameter | DiOC16(3) | ER-Tracker™ Green | Anti-Calreticulin Antibody |
| Photobleaching Rate | Generally low for cyanine dyes | Moderate | Varies with fluorophore |
| Cytotoxicity (IC50) | Data not available; DiOC6(3) is known to have toxic effects[3] | Low cytotoxicity reported[1] | Not applicable for live cells |
| Co-localization with Calreticulin | Expected to be high | Expected to be high | N/A (Is the reference) |
Experimental Protocols
Detailed methodologies for each staining technique are provided below to enable researchers to reproduce these experiments and make informed decisions for their specific applications.
Protocol 1: Live-Cell Staining with DiOC16(3)
This protocol is adapted from general protocols for DiO staining, a structurally similar carbocyanine dye.
Materials:
-
DiOC16(3) stock solution (1 mM in DMSO)
-
Live cells cultured on coverslips or imaging dishes
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a working solution of DiOC16(3) by diluting the 1 mM stock solution in serum-free medium to a final concentration of 1-5 µM.
-
Wash the cells twice with pre-warmed PBS.
-
Replace the PBS with the DiOC16(3) working solution.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Wash the cells three times with pre-warmed serum-free medium.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., FITC).
Protocol 2: Live-Cell Staining with ER-Tracker™ Green
Materials:
-
ER-Tracker™ Green stock solution (1 mM in DMSO)
-
Live cells cultured on coverslips or imaging dishes
-
Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg)
-
Complete cell culture medium
Procedure:
-
Prepare a working solution of ER-Tracker™ Green by diluting the 1 mM stock solution in pre-warmed HBSS/Ca/Mg to a final concentration of 100 nM to 1 µM.[5]
-
Wash the cells once with pre-warmed HBSS/Ca/Mg.
-
Replace the HBSS/Ca/Mg with the ER-Tracker™ Green working solution.
-
Incubate the cells for 15-30 minutes at 37°C and 5% CO2, protected from light.[5]
-
Wash the cells twice with pre-warmed complete cell culture medium.[5]
-
Image the cells immediately using a fluorescence microscope with a FITC filter set.
Protocol 3: Immunofluorescence Staining of Calreticulin
This protocol provides a general guideline for the immunofluorescent labeling of calreticulin in fixed cells.
Materials:
-
Cells cultured on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)
-
Primary antibody: Rabbit anti-Calreticulin
-
Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Mounting medium with DAPI
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating in 5% BSA for 1 hour at room temperature.
-
Incubate with the primary anti-calreticulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
Visualizing Experimental Workflows and Logic
To further clarify the experimental processes and the logic behind the comparison, the following diagrams are provided.
Caption: Experimental workflows for ER staining.
Caption: Logic of marker comparison.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. A bright red fluorescent cyanine dye for live-cell nucleic acid imaging, with high photostability and a large Stokes shift - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. lumiprobe.com [lumiprobe.com]
A Head-to-Head Comparison: DiOC16(3) vs. Genetically Encoded Voltage Indicators for Cellular Electrophysiology
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular voltage imaging, the choice of indicator is paramount. This guide provides an objective comparison of the lipophilic cyanine dye, DiOC16(3), and the rapidly evolving class of Genetically Encoded Voltage Indicators (GEVIs). We present a comprehensive analysis of their performance metrics, detailed experimental protocols, and a visual breakdown of their underlying mechanisms and workflows to inform your selection of the optimal tool for your research needs.
The ability to optically measure membrane potential changes in real-time is revolutionizing our understanding of cellular electrophysiology, from neuronal signaling to cardiac function and drug screening. Two major classes of tools have emerged as frontrunners in this field: the fast-response fluorescent dye DiOC16(3), often used in a FRET-based system, and the versatile and targetable Genetically Encoded Voltage Indicators (GEVIs). Each approach presents a unique set of advantages and limitations that must be carefully considered based on the specific experimental goals.
At a Glance: Performance Metrics
To facilitate a direct comparison, the following table summarizes the key quantitative performance metrics of DiOC16(3) (as part of the DiO/DPA system) and a representative range for popular GEVIs.
| Feature | DiOC16(3) (in DiO/DPA system) | Genetically Encoded Voltage Indicators (GEVIs) |
| Sensitivity (ΔF/F per 100mV) | >56% in HEK293 cells; >25% in neurons[1][2] | ~ -35% to ~90% (Varies significantly between different GEVIs)[3] |
| Temporal Resolution | Sub-millisecond[1][2] | Sub-millisecond to several milliseconds (Varies with GEVI type)[4] |
| Targeting Specificity | Non-specific membrane staining | Cell-type specific expression via genetic targeting[5][6] |
| Photostability | Moderate; prone to photobleaching with intense illumination. Quantitative data for direct comparison is limited, but cyanine dyes can be susceptible to phototoxicity.[5][7][8] | Varies widely; some newer GEVIs show high photostability, while others bleach more rapidly.[4][9][10][11] |
| Phototoxicity | A known concern with cyanine dyes, potentially leading to cellular damage under prolonged or intense illumination.[5][7][8] | Generally considered lower than many synthetic dyes, but can still occur, especially with high illumination power required for some GEVIs. |
| Mechanism of Action | FRET-based quenching (DiO/DPA system)[1][2] | Conformational change of a voltage-sensing protein domain or rhodopsin photocycle modulation.[12] |
| Delivery Method | Bath application or microinjection[2] | Genetic delivery (e.g., transfection, viral transduction)[6] |
Delving Deeper: Mechanisms and Workflows
To visualize the operational principles and experimental processes for both types of indicators, the following diagrams are provided.
Caption: Mechanism of the DiO/DPA FRET-based voltage sensing system.
Caption: General mechanism of a genetically encoded voltage indicator.
Caption: A generalized experimental workflow for comparing voltage indicators.
Experimental Protocols
Detailed and reproducible protocols are critical for successful voltage imaging experiments. Below are representative protocols for using the DiO/DPA system and a generic GEVI in cultured neurons.
Protocol 1: Voltage Imaging with DiOC16(3)/DPA in Cultured Neurons
Materials:
-
Cultured neurons on coverslips
-
External solution (e.g., Tyrode's solution)
-
DiOC16(3) stock solution (e.g., 2 mM in DMSO)
-
Dipicrylamine (DPA) stock solution (e.g., 20 mM in DMSO)
-
Inverted fluorescence microscope with a high-speed camera
-
Electrophysiology setup for patch-clamp recording
Procedure:
-
Cell Preparation: Grow primary neurons on glass coverslips to an appropriate density.
-
Dye Loading:
-
Prepare a loading solution by diluting the DiOC16(3) stock solution in the external solution to a final concentration of 5-10 µM.
-
Incubate the neuron culture with the DiOC16(3) loading solution for 2-5 minutes at room temperature. For some cultures, incubation at 37°C may improve labeling.[2]
-
Wash the cells thoroughly with the external solution to remove excess dye.
-
Add the external solution containing DPA at a final concentration of 1-5 µM to the imaging chamber.
-
-
Imaging and Electrophysiology:
-
Place the coverslip in the imaging chamber on the microscope stage.
-
Locate a healthy, well-labeled neuron.
-
Establish a whole-cell patch-clamp recording to control and measure the membrane potential.
-
Acquire fluorescence images using an appropriate filter set (e.g., excitation ~480 nm, emission ~500-540 nm) and a high-speed camera (frame rate > 500 Hz).
-
Simultaneously record the electrical signal from the patch-clamp amplifier and the fluorescence signal from the camera.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the cell body.
-
Calculate the change in fluorescence over baseline (ΔF/F) for each frame.
-
Correlate the ΔF/F signal with the corresponding voltage steps or action potentials recorded electrophysiologically.
-
Protocol 2: Voltage Imaging with a Genetically Encoded Voltage Indicator (GEVI) in Cultured Neurons
Materials:
-
Cultured neurons on coverslips
-
GEVI plasmid DNA or viral vector (e.g., AAV)
-
Transfection reagent or viral transduction reagents
-
Culture medium
-
External solution (e.g., Tyrode's solution)
-
Inverted fluorescence microscope with a high-speed camera
-
Electrophysiology setup for patch-clamp recording
Procedure:
-
GEVI Expression:
-
Transfection: Transfect the cultured neurons with the GEVI plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol. Allow 2-3 days for GEVI expression.
-
Transduction: Alternatively, transduce the neurons with a viral vector carrying the GEVI gene. Allow sufficient time (typically 1-2 weeks) for robust expression.
-
-
Cell Selection:
-
Identify healthy neurons exhibiting good membrane localization of the GEVI fluorescence. Avoid cells with bright intracellular aggregates, which can indicate poor trafficking or cell stress.
-
-
Imaging and Electrophysiology:
-
Transfer the coverslip to the imaging chamber on the microscope stage.
-
Perform whole-cell patch-clamp recording on a GEVI-expressing neuron.
-
Acquire fluorescence images using the appropriate excitation and emission wavelengths for the specific GEVI. Use a high-speed camera to capture rapid voltage dynamics.
-
Simultaneously record the electrical and optical signals.
-
-
Data Analysis:
-
Select an ROI around the patched neuron.
-
Calculate the ΔF/F from the fluorescence time series.
-
Analyze the sensitivity, kinetics, and signal-to-noise ratio of the GEVI by comparing the optical and electrical recordings.
-
Choosing the Right Indicator: A Summary
The selection between DiOC16(3) and a GEVI ultimately depends on the specific requirements of the experiment.
Choose DiOC16(3) (as part of the DiO/DPA system) when:
-
You require a very large and fast fluorescence response.
-
Genetic manipulation of your cells is not feasible or desirable.
-
Short-term experiments are planned, and potential phototoxicity can be managed.
-
Cell-type specificity is not a primary concern.
Choose a Genetically Encoded Voltage Indicator (GEVI) when:
-
You need to target specific cell types or neuronal populations.
-
Long-term or repeated imaging of the same cells is necessary.
-
Minimizing phototoxicity is a high priority.
-
You are working with genetically tractable model organisms.
The field of voltage imaging is in a constant state of innovation, with new and improved GEVIs and synthetic dyes being developed regularly. By understanding the fundamental principles and performance characteristics of the available tools, researchers can make informed decisions to best address their scientific questions and push the boundaries of our understanding of biological electricity.
References
- 1. biotium.com [biotium.com]
- 2. zoulab.org [zoulab.org]
- 3. Bright and photostable chemigenetic indicators for extended in vivo voltage imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation of Genetically Encoded Voltage Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orange/far-red hybrid voltage indicators with reduced phototoxicity enable reliable long-term imaging in neurons and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 9. biorxiv.org [biorxiv.org]
- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating DiOC16(3) Performance from Different Suppliers: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing the green fluorescent lipophilic cyanine dye DiOC16(3), selecting a high-quality product is crucial for reliable and reproducible results. DiOC16(3) is widely used for staining cytoplasmic membranes and, notably, for measuring membrane potential changes in living cells, often in conjunction with a FRET acceptor dye like dipicrylamine (DPA).[1][2][3][4][5] The performance of DiOC16(3) can vary between suppliers due to differences in purity, formulation, and quality control. This guide provides a framework for evaluating DiOC16(3) from various sources, complete with experimental protocols to empower researchers to make informed decisions.
Key Performance Parameters and Supplier Specifications
| Parameter | Supplier A (e.g., Biotium) | Supplier B (e.g., AAT Bioquest) | Supplier C (e.g., Meilunbio) | Experimental Evaluation |
| Product Name | DiOC16(3) | DiOC16(3) perchlorate | DiO Cell Membrane Fluorescent Probe Green; Perchlorate DioC16(3) | - |
| Excitation Max (nm) | 484 | Not Specified | 484 | Spectrophotometry |
| Emission Max (nm) | 501 | Not Specified | 501 | Spectrofluorometry |
| Molecular Weight | 921.30 | Not Specified | 881.72 (as perchlorate) | Mass Spectrometry |
| Purity | Not Specified | Not Specified | >98% (HPLC)[6] | HPLC |
| Solubility | >5 mg/mL in DMF and DMSO[4] | Not Specified | 1-2.5 mg/mL in absolute ethanol, DMSO, DMF[6] | Serial Dilution & Visual Inspection |
| Formulation Note | Gluconate counter-ion for increased solubility[1][3][5] | Perchlorate salt | Perchlorate salt | - |
| Photostability | Not Specified | Not Specified | Not Specified | Time-lapse microscopy |
| Quantum Yield | Not Specified | Not Specified | Not Specified | Comparative spectrofluorometry |
| Cell Staining Uniformity | Claimed to be more uniform[1][3] | Not Specified | Not Specified | Fluorescence microscopy |
| FRET Efficiency with DPA | Reported >56% signal change in HEK-293 cells[1][2][3][5][7] | Not Specified | Not Specified | FRET-based membrane potential assay |
Experimental Protocols for Performance Evaluation
To objectively compare DiOC16(3) from different suppliers, a series of quantitative experiments should be performed.
Purity Analysis using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the DiOC16(3) compound from each supplier. Impurities can affect staining efficiency and introduce experimental artifacts.
Methodology:
-
Sample Preparation: Prepare stock solutions of DiOC16(3) from each supplier in HPLC-grade methanol or acetonitrile at a concentration of 1 mg/mL.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used for separating lipophilic dyes.
-
Detection: A fluorescence detector set to the excitation and emission maxima of DiOC16(3) (approx. 484 nm and 501 nm, respectively) should be used for high sensitivity. A UV-Vis detector can also be used.
-
Analysis: The purity is calculated by dividing the area of the main DiOC16(3) peak by the total area of all peaks in the chromatogram.
Photostability Assessment
Objective: To measure the rate at which the fluorescence of DiOC16(3) from different suppliers diminishes upon exposure to excitation light. Higher photostability is crucial for long-term imaging experiments.
Methodology:
-
Cell Staining: Stain a standard cell line (e.g., HeLa or HEK-293) with DiOC16(3) from each supplier according to a standard protocol (see below).
-
Microscopy: Use a fluorescence microscope with a consistent light source intensity and objective.
-
Time-Lapse Imaging: Acquire images of the stained cells at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes) under continuous illumination.
-
Data Analysis: Measure the mean fluorescence intensity of a region of interest (e.g., the cell membrane) in the images over time. Plot the normalized fluorescence intensity against time. The rate of fluorescence decay indicates the photostability.
Relative Fluorescence Quantum Yield Measurement
Objective: To compare the brightness of DiOC16(3) from different suppliers. The quantum yield is the ratio of photons emitted to photons absorbed.
Methodology:
-
Standard Selection: Use a well-characterized fluorescent dye with a known quantum yield and similar spectral properties (e.g., Fluorescein in 0.1 M NaOH, Quantum Yield ≈ 0.95) as a reference standard.
-
Absorbance Measurement: Prepare a series of dilutions for the standard and each DiOC16(3) sample in methanol. Measure the absorbance of each dilution at the excitation wavelength (484 nm) using a spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each dilution using a spectrofluorometer, exciting at 484 nm.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for the standard and each DiOC16(3) sample. The quantum yield of the DiOC16(3) sample (Φ_X) can be calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X^2 / η_ST^2) where Φ is the quantum yield, Grad is the slope of the plot, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.
Performance in a FRET-Based Membrane Potential Assay
Objective: To evaluate the effectiveness of DiOC16(3) from different suppliers in a functional assay measuring changes in membrane potential.
Methodology:
-
Cell Culture: Plate a suitable cell line, such as HEK-293 cells, in a multi-well plate.
-
Staining: Incubate the cells with DiOC16(3) (the FRET donor) from each supplier, followed by the addition of the mobile FRET acceptor, DPA.
-
Inducing Membrane Potential Change: Depolarize the cells by adding a high concentration of potassium chloride (KCl).
-
Fluorescence Measurement: Use a plate reader or fluorescence microscope to measure the fluorescence intensity of DiOC16(3) before and after the addition of KCl.
-
Analysis: Calculate the percentage change in fluorescence upon depolarization. A larger change indicates a more sensitive response to membrane potential changes.
Visualizing the Workflow and Concepts
To aid in understanding the experimental processes and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for evaluating DiOC16(3) from different suppliers.
Caption: FRET mechanism for membrane potential sensing with DiOC16(3) and DPA.
References
- 1. biotium.com [biotium.com]
- 2. DiO/DPA Membrane Potential Detection Kit - Biotium [bioscience.co.uk]
- 3. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. DiO Cell Membrane Fluorescent Probe Green; Perchlorate DioC16(3) – meilunbio-global [meilunbio-global.com]
- 7. Biotium DiO/DPA membrane potential detection kit, Quantity: Pack of 1 | Fisher Scientific [fishersci.com]
Comparative Analysis of Lipophilic Dyes: DiOC16(3), DiD, and DiR for In Vivo Imaging
For researchers, scientists, and drug development professionals engaged in in vivo studies, the selection of an appropriate fluorescent dye is critical for successful cell tracking and imaging. This guide provides a comparative analysis of three widely used lipophilic carbocyanine dyes: DiOC16(3), DiD, and DiR. These dyes are valued for their ability to stably integrate into the plasma membrane of cells, offering a robust method for long-term tracking with minimal intercellular transfer.
Mechanism of Action
DiOC16(3), DiD, and DiR are lipophilic carbocyanine dyes that label cells by inserting their long hydrocarbon chains into the lipid bilayer of the cell membrane.[1][2] Once incorporated, they diffuse laterally, resulting in stable and uniform staining of the entire cell membrane.[3][4] Their fluorescence is significantly enhanced in the hydrophobic environment of the membrane compared to in aqueous solutions.[3][5] This stable labeling is crucial for long-term cell tracing in both in vitro and in vivo models, as the dyes are well-retained within the labeled cells and exhibit low cytotoxicity at working concentrations.[1][5]
Data Presentation: Quantitative Comparison
The key to selecting the right dye lies in its spectral properties, which dictate its suitability for specific imaging systems and the level of tissue autofluorescence. DiOC16(3) emits in the green spectrum, while DiD and DiR emit in the far-red and near-infrared (NIR) regions, respectively. NIR dyes like DiR are particularly advantageous for deep-tissue in vivo imaging due to the reduced absorption and scattering of long-wavelength light by biological tissues, leading to lower autofluorescence and deeper penetration.[3][6]
| Property | DiOC16(3) | DiD (Vybrant®) | DiR |
| Excitation Max (nm) | 484[7] | 644[3] | 748[2][3] |
| Emission Max (nm) | 501[7] | 663[3] | 780[2][3] |
| Fluorescence Color | Green[7] | Red[3] | Near-Infrared (NIR)[2][3] |
| Molecular Weight ( g/mol ) | 921.30[7] | 959.91[3] | 1013.39[3] |
| Common Solvents | DMSO, DMF[7] | DMSO[3] | DMSO, DMF, Ethanol[2] |
| In Vivo Advantage | Suitable for superficial imaging. | Good for tissues with intrinsic fluorescence.[3] | Ideal for deep-tissue imaging due to high tissue penetration and low autofluorescence.[3][4][6] |
Experimental Protocols
The following protocols provide a general framework for cell labeling. Optimal conditions, such as dye concentration and incubation time, should be empirically determined for specific cell types and experimental setups.[3]
-
Stock Solution (1-5 mM): Prepare the stock solution by dissolving the dye in high-quality, anhydrous DMSO or Ethanol.[3][8]
-
Storage: Store the stock solution at -20°C, protected from light and moisture.[8]
-
Working Solution (1-5 µM): On the day of the experiment, dilute the stock solution into a suitable buffer such as phosphate-buffered saline (PBS), Hank's Balanced Salt Solution (HBSS), or culture medium to achieve the final working concentration.[3]
-
Cell Preparation: Harvest cells and centrifuge at 1000-1500 rpm for 5 minutes.[8]
-
Resuspension: Resuspend the cell pellet in the pre-warmed (37°C) dye working solution at a density of 1 x 10⁶ cells/mL.[3][8]
-
Incubation: Incubate the cells for 2 to 20 minutes at 37°C, protected from light. The optimal time may vary.[8]
-
Washing: Centrifuge the labeled cells, remove the supernatant, and gently resuspend the pellet in pre-warmed growth medium.[8]
-
Final Wash: Repeat the washing step at least two more times to remove any unbound dye.[8] The cells are now ready for in vivo injection.
-
Cell Culture: Grow adherent cells on sterile coverslips or culture dishes.[8]
-
Staining: Remove the culture medium and add the pre-warmed dye working solution to completely cover the cells.[8]
-
Incubation: Incubate for 2 to 20 minutes at 37°C.[8]
-
Washing: Carefully drain the dye solution and wash the cells two to three times with pre-warmed growth medium, incubating for 5-10 minutes during each wash cycle.[8]
The general workflow for an in vivo cell tracking experiment involves preparing the labeled cells, introducing them into the animal model, and subsequent imaging at defined time points.
For imaging, a multispectral system is used with appropriate filters for the chosen dye. For instance, a study tracking DiD-labeled cells in mice used an excitation of 630 nm and an emission filter of 670/30 BP.[9] The high sensitivity of these imagers, often combined with X-ray overlays, allows for the precise anatomical localization of the fluorescent signal over extended periods, with studies tracking cells for up to 80 days post-transplantation.[9]
Conclusion
The choice between DiOC16(3), DiD, and DiR depends heavily on the specific requirements of the in vivo experiment.
-
DiOC16(3) is a reliable green fluorescent tracer for applications where deep tissue penetration is not a primary concern.
-
DiD offers a significant advantage by shifting fluorescence into the far-red spectrum, which helps to avoid autofluorescence from many biological tissues.[4]
-
DiR is the optimal choice for deep-tissue in vivo imaging, as its near-infrared emission profile allows for maximal signal penetration and minimal background interference, making it highly suitable for tracking cells within whole animals.[2][3]
By understanding the distinct properties and protocols associated with each dye, researchers can better design and execute robust and reproducible in vivo imaging studies.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. DiOC16(3) perchlorate [3,3-Dihexadecyloxacarbocyanine perchlorate] | AAT Bioquest [aatbio.com]
- 5. DiI Dye | AAT Bioquest [aatbio.com]
- 6. Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Long-term and non-invasive in vivo tracking of DiD dye-labeled human hepatic progenitors in chronic liver disease models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of DiOC16(3): A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of DiOC16(3), a lipophilic cyanine dye commonly used for staining cytoplasmic membranes.
Chemical and Safety Data Overview
| Property | Value |
| Molecular Formula | C₅₅H₈₈N₂O₉ |
| Molecular Weight | 921.30 g/mol |
| Appearance | Orange solid |
| Solubility | >5 mg/mL in DMF and DMSO |
| Excitation/Emission | 484/501 nm (in Methanol) |
| Storage | 4°C, protect from light |
Proper Disposal Protocol for DiOC16(3)
The following procedure is a general guideline based on standard laboratory practices for chemical waste disposal. Always consult and adhere to your institution's specific waste management policies and local regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling DiOC16(3), ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid DiOC16(3) waste, including empty vials and contaminated items (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and its solvent if applicable.
-
-
Liquid Waste:
-
Solutions of DiOC16(3) in organic solvents (e.g., DMF, DMSO) must be collected as hazardous chemical waste.
-
Use a designated, sealed, and properly labeled waste container. Do not mix with aqueous or other incompatible waste streams.
-
The label should clearly state "Hazardous Waste," the chemical name "DiOC16(3)," the solvent used, and the approximate concentration.
-
Step 3: Decontamination of Labware
-
Glassware and other reusable labware that has come into contact with DiOC16(3) should be decontaminated.
-
Rinse the contaminated labware with a suitable organic solvent (e.g., ethanol or acetone) to remove the dye.
-
Collect the initial rinsate as hazardous chemical waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but this depends on local regulations.
Step 4: Storage of Waste
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
Store in a well-ventilated area, away from incompatible materials.
Step 5: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never dispose of DiOC16(3) or its solutions down the drain or in the regular trash.
Disposal Workflow
Caption: Workflow for the proper disposal of DiOC16(3) waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of DiOC16(3), contributing to a culture of safety and sustainability in research and development.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
